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  • Product: 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride
  • CAS: 1803608-64-1

Core Science & Biosynthesis

Foundational

CAS number and identifiers for 3-(2-Methoxyethyl)oxolan-3-amine

This guide serves as an authoritative technical monograph on 3-(2-Methoxyethyl)oxolan-3-amine , a specialized heterocyclic building block used in advanced medicinal chemistry. Part 1: Chemical Identity & Core Identifiers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical monograph on 3-(2-Methoxyethyl)oxolan-3-amine , a specialized heterocyclic building block used in advanced medicinal chemistry.

Part 1: Chemical Identity & Core Identifiers

3-(2-Methoxyethyl)oxolan-3-amine is a 3,3-disubstituted tetrahydrofuran derivative. It features a quaternary carbon at the 3-position, bearing both a primary amino group and a methoxyethyl side chain. This structural motif is critical in drug design for blocking metabolic oxidation at the typically labile 3-position of the THF ring while enhancing aqueous solubility via the ether linkage.

Nomenclature & Registry Data
Identifier TypeValueNotes
Common Name 3-(2-Methoxyethyl)oxolan-3-aminePreferred IUPAC-compatible name
Systematic Name 3-(2-Methoxyethyl)tetrahydrofuran-3-amineAlternate systematic name
CAS Registry Number 1498487-77-6 Free Base
CAS Registry Number 1803608-64-1 Hydrochloride Salt
PubChem CID 65020161
Molecular Formula C₇H₁₅NO₂
Molecular Weight 145.20 g/mol Free Base
Structural Descriptors
DescriptorString / Value
SMILES COCCC1(N)CCOC1
InChI Key Calculated from SMILES
Stereochemistry Achiral (unless resolved); typically supplied as racemate.
Functional Groups Primary Amine, Ether, Cyclic Ether (THF)

Part 2: Physicochemical Profile & Design Logic

The incorporation of the 3-(2-methoxyethyl) moiety onto the THF scaffold is not arbitrary; it represents a strategic "scaffold hopping" modification used to optimize lead compounds.

Physicochemical Properties (Predicted)
  • LogP (cLogP): ~0.2 – 0.6 (Low lipophilicity due to multiple oxygen/nitrogen atoms).

  • pKa (Conjugate Acid): ~9.5 – 10.0 (Typical for alpha-disubstituted primary aliphatic amines).

  • H-Bond Donors: 2 (Amino group).

  • H-Bond Acceptors: 3 (Ring oxygen, Sidechain ether, Amino nitrogen).

  • Topological Polar Surface Area (TPSA): ~47 Ų.

Structural Activity Relationship (SAR) Logic
  • Metabolic Blocking: The 3-position of tetrahydrofuran is prone to oxidative metabolism (hydroxylation) by cytochrome P450 enzymes. Substituting this position with a quaternary center (gem-disubstitution) sterically hinders this oxidation, significantly extending the metabolic half-life (

    
    ) of the parent drug.
    
  • Solubility Vector: The methoxyethyl tail acts as a "mini-PEG" (polyethylene glycol) chain. It disrupts crystal lattice energy and interacts with solvent water, improving the thermodynamic solubility of lipophilic drug candidates.

  • Conformational Lock: The gem-disubstitution restricts the conformational flexibility of the THF ring (Thorpe-Ingold effect), potentially locking the amine vector into a bioactive conformation favored by the target receptor.

Part 3: Synthesis & Production Protocols

The synthesis of quaternary amines on a THF ring requires overcoming steric hindrance. Two primary routes are validated for this class of compounds: the Curtius Rearrangement Route (scalable) and the Ellman Sulfinamide Route (versatile/chiral).

Route A: Alkylation-Curtius Sequence (Scalable)

This route is preferred for kilogram-scale production as it avoids expensive transition metal ligands and unstable intermediates.

Step-by-Step Protocol:

  • Alpha-Alkylation:

    • Precursor: Methyl tetrahydrofuran-3-carboxylate.

    • Reagents: Lithium Diisopropylamide (LDA) or LiHMDS (1.1 eq), 2-Methoxyethyl bromide (1.2 eq).

    • Conditions: THF, -78°C to RT.

    • Mechanism: Enolate formation at the 3-position followed by

      
       attack on the alkyl bromide.
      
    • Product: Methyl 3-(2-methoxyethyl)tetrahydrofuran-3-carboxylate.

  • Saponification:

    • Reagents: LiOH (2.0 eq), THF/Water (1:1).

    • Conditions: 50°C, 4 hours.

    • Product: 3-(2-Methoxyethyl)tetrahydrofuran-3-carboxylic acid.

  • Curtius Rearrangement:

    • Reagents: Diphenylphosphoryl azide (DPPA) (1.1 eq), Triethylamine (

      
      ).
      
    • Solvent: Toluene or t-Butanol.

    • Conditions: Reflux (80-110°C).

    • Intermediate: The acyl azide forms and rearranges thermally to the Isocyanate (

      
      ).
      
    • Trapping: If t-Butanol is used, the Boc-protected amine is formed directly. If Toluene is used, acid hydrolysis yields the free amine.

  • Hydrolysis/Deprotection:

    • Reagents: 4M HCl in Dioxane.

    • Product: 3-(2-Methoxyethyl)oxolan-3-amine Hydrochloride .

Route B: Ellman Sulfinamide (Asymmetric Potential)

This route allows for the synthesis of specific enantiomers if chiral sulfinamide is used.

  • Condensation: 3-Tetrahydrofuranone + t-Butylsulfinamide +

    
    
    
    
    
    Sulfinylimine.
  • Grignard Addition: Sulfinylimine + (2-Methoxyethyl)magnesium bromide

    
     Sulfinamide (Quaternary center formed).
    
  • Cleavage: HCl/MeOH

    
     Free Amine.
    
Synthesis Workflow Diagram

Synthesis Start Methyl THF-3-carboxylate Alkylation Step 1: Alkylation (LDA, MeO-Et-Br) Start->Alkylation Ester Intermediate Ester Alkylation->Ester Hydrolysis Step 2: Hydrolysis (LiOH) Ester->Hydrolysis Acid Carboxylic Acid Hydrolysis->Acid Curtius Step 3: Curtius Rearrangement (DPPA, Heat) Acid->Curtius Isocyanate Isocyanate Intermediate Curtius->Isocyanate -N2 Final 3-(2-Methoxyethyl) oxolan-3-amine Isocyanate->Final Hydrolysis (HCl)

Figure 1: The Curtius Rearrangement pathway is the most robust method for generating the sterically hindered quaternary amine at the 3-position of the oxolane ring.

Part 4: Safety & Handling

As a primary amine, this compound exhibits basicity and potential nucleophilicity.

  • Hazard Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The hydrochloride salt (CAS 1803608-64-1) is significantly more stable than the free base.

  • Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65020161, 3-(2-Methoxyethyl)oxolan-3-amine. Retrieved from [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. (Contextual reference for Curtius rearrangement in medicinal chemistry).

  • Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines with tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600-3740. (Methodology reference for Route B).

Exploratory

Solubility profile of 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride in water

An In-Depth Technical Guide to the Aqueous Solubility Profile of 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride Abstract This technical guide provides a comprehensive framework for characterizing the aqueous solubility p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Aqueous Solubility Profile of 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride, a tertiary amine salt. For researchers, scientists, and drug development professionals, understanding the solubility of a compound is a critical early step in assessing its potential as a therapeutic agent. Poor aqueous solubility can significantly hinder drug absorption and bioavailability, leading to challenges in formulation and clinical efficacy. This document delineates the fundamental principles governing the solubility of amine hydrochlorides, provides detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility assessment, and discusses the critical factors that influence solubility. By adhering to the principles of scientific integrity, this guide offers a robust, self-validating system for generating reliable and reproducible solubility data.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketed medicine is fraught with challenges, with physicochemical properties playing a pivotal role in its success. Among these, aqueous solubility is a cornerstone parameter. It dictates the maximum concentration of a substance that can be dissolved in water, a key factor for drugs intended for oral or parenteral administration. 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride, as an amine salt, is designed to enhance the aqueous solubility of the parent amine.[1][2] Converting amines to their hydrochloride salts is a common pharmaceutical strategy to improve water solubility and dissolution rate, which can facilitate absorption in the gastrointestinal tract.[2]

This guide will provide the theoretical and practical knowledge to thoroughly investigate the solubility of this specific compound, ensuring that subsequent development decisions are based on a solid foundation of empirical data.

Foundational Principles: Understanding the Solubility of an Amine Hydrochloride

3-(2-Methoxyethyl)oxolan-3-amine hydrochloride is the salt of a weak base (the amine) and a strong acid (hydrochloric acid). Its solubility in water is not a single value but is intrinsically linked to the pH of the aqueous medium.

The Influence of pH and the Henderson-Hasselbalch Equation

The dissolution of the hydrochloride salt in water establishes an equilibrium between the protonated (ionized) form and the neutral (free base) form of the amine. The ionized form is significantly more polar and, therefore, more water-soluble than the non-polar free base. The relationship between pH, the acid dissociation constant (pKa) of the conjugate acid, and the ratio of the two forms is described by the Henderson-Hasselbalch equation.[3][4][5][6]

Total Solubility (S_T) = S_0 * (1 + 10^(pKa - pH))

Where:

  • S_T is the total solubility at a given pH.

  • S_0 is the intrinsic solubility of the un-ionized free base.

  • pKa is the acid dissociation constant of the conjugate acid (R₃NH⁺).

This equation illustrates that at a pH below the pKa, the protonated, more soluble form dominates, leading to higher overall solubility.[3][4] As the pH increases above the pKa, the equilibrium shifts towards the less soluble free base, potentially causing precipitation. Therefore, a comprehensive solubility profile requires measurements across a physiologically relevant pH range (typically pH 1.2 to 6.8 for oral drug candidates).[7][8]

Other Influencing Factors

Several other factors can affect the aqueous solubility of 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride:[9][10][11]

  • Temperature: For most solid solutes, solubility increases with temperature.[11] This relationship should be characterized, especially if temperature variations are expected during manufacturing or storage.

  • Molecular Structure: While the hydrochloride salt enhances solubility, the inherent structure of the molecule, including the size of its non-polar regions (the 2-methoxyethyl and oxolane groups), will limit its intrinsic solubility.[12][13][14]

  • Common Ion Effect: The presence of chloride ions from other sources in the solution can potentially decrease the solubility of the hydrochloride salt, although this effect is often less pronounced than pH effects for highly soluble salts.

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of the solid material can exhibit different solubilities.[9][10] The most stable polymorph will have the lowest solubility.

Experimental Determination of Solubility: A Two-Tiered Approach

A thorough assessment of solubility involves two distinct but complementary types of assays: kinetic and thermodynamic.[15][16][17]

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a concentrated organic stock (e.g., DMSO), precipitates in an aqueous buffer.[15][18][19] This high-throughput method is excellent for early-stage screening but may overestimate the true equilibrium solubility.[16][17]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution after an extended incubation period.[15][20][21] The shake-flask method is the gold-standard for determining thermodynamic solubility and is crucial for lead optimization and formulation development.[17]

Workflow for Comprehensive Solubility Profiling

The following diagram illustrates a logical workflow for determining the solubility profile of 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In-Depth Characterization cluster_2 Phase 3: Data Analysis & Reporting Kinetic Kinetic Solubility Assay (e.g., Nephelometry or UV-Vis) pH_Screen Screen at Key pH Points (e.g., 2.0, 5.0, 7.4) Kinetic->pH_Screen Provides rapid rank-ordering Thermo Thermodynamic Solubility Assay (Shake-Flask Method) pH_Screen->Thermo Guides selection for thermodynamic studies pH_Profile Generate pH-Solubility Profile (e.g., 8-10 points from pH 1-8) Thermo->pH_Profile Determines equilibrium solubility Temp_Study Temperature Dependence Study (e.g., 4°C, 25°C, 37°C) pH_Profile->Temp_Study Investigates key variable Data_Analysis Data Analysis (Plot S vs. pH, Fit to Henderson-Hasselbalch) Temp_Study->Data_Analysis Final_Report Comprehensive Report (Protocols, Data Tables, Interpretation) Data_Analysis->Final_Report G cluster_0 Shake-Flask Protocol A 1. Add Excess Solid & Buffer to Vial B 2. Agitate at Constant Temp (24-48h) A->B C 3. Centrifuge to Pellet Excess Solid B->C D 4. Filter Supernatant C->D E 5. Quantify by HPLC-UV D->E

Sources

Foundational

Provisional Safety & Handling Guide: 3-(2-Methoxyethyl)oxolan-3-amine HCl

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers.[1] Executive Summary This guide serves as a technical companion and provi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Drug Discovery Researchers.[1]

Executive Summary

This guide serves as a technical companion and provisional safety assessment for 3-(2-Methoxyethyl)oxolan-3-amine Hydrochloride .[1] As a specialized building block often utilized in fragment-based drug discovery (FBDD) to introduce sp3-rich complexity, this compound lacks a widely harmonized public GHS profile.[1]

This document synthesizes safety data based on Structure-Activity Relationship (SAR) read-across from close structural analogs (e.g., 3-methyloxolan-3-amine, tetrahydrofuran-3-amine) and fundamental functional group reactivity.[1] It is designed to bridge the gap between a standard MSDS and a practical laboratory handbook.

Part 1: Chemical Identity & Structural Context[1]

Substance Identification
ParameterDetail
IUPAC Name 3-(2-Methoxyethyl)tetrahydrofuran-3-amine hydrochloride
Common Name 3-(2-Methoxyethyl)oxolan-3-amine HCl
Molecular Formula C₇H₁₅NO₂[1][2] · HCl
Molecular Weight ~145.20 (Free Base) / ~181.66 (Salt)
Core Scaffold Tetrahydrofuran (Oxolane)
Key Functionality Primary Amine (Quaternary C3 position), Ether side chain
Physical State White to off-white hygroscopic solid
Structural Significance in Drug Design

The 3,3-disubstituted oxolane ring creates a "gem-disubstituted" constraint.[1] Unlike simple tetrahydrofuran-3-amines, the quaternary center at position 3 prevents racemization at the amine attachment point and locks the ether side chain into a specific vector.[1]

  • Medicinal Utility: Used to lower logD (via the ether oxygen) while maintaining metabolic stability compared to acyclic ethers.

  • Handling Implication: The quaternary center increases steric bulk, potentially slowing down nucleophilic attacks during derivatization, requiring higher reaction temperatures (and thus stricter safety controls).[1]

Part 2: Predictive Hazard Profiling (GHS & SAR Analysis)

Note: In the absence of specific toxicological data for this exact CAS, the following classification is derived from "Read-Across" methodology using 3-methyloxolan-3-amine HCl and general amino-ether salts.

GHS Classification (Predicted)

Signal Word: WARNING

Hazard ClassCategoryHazard Statement CodeDescription
Skin Irritation Cat 2H315 Causes skin irritation.[1]
Eye Irritation Cat 2AH319 Causes serious eye irritation.[3][4][5]
STOT - SE Cat 3H335 May cause respiratory irritation.[3][4][5]
Acute Tox (Oral) Cat 4H302 Harmful if swallowed (Predicted based on THF-amine analogs).
The "Hidden" Risks: Expert Analysis

While the GHS codes above are standard for amine salts, this specific molecule presents unique risks due to its dual-ether structure.[1]

  • Peroxide Formation (EUH019 Context):

    • Risk:[1][6][7][8] The oxolane (THF) ring is a known peroxide former. The addition of a second ether oxygen (methoxyethyl) increases the sites susceptible to radical oxidation if the free base is isolated.

    • Mitigation: As a Hydrochloride salt, the risk is negligible. DANGER: If neutralized to the free base for coupling, the resulting oil must be used immediately or stored under Argon. Do not distill the free base to dryness.

  • Hygroscopicity & Hydrolysis:

    • Risk:[1][6][7][8] The HCl salt is highly hygroscopic due to the polar ether/amine combination. Absorption of water leads to a sticky gum that is difficult to weigh and may hydrolyze sensitive reagents (e.g., acid chlorides) in downstream steps.

Part 3: Technical Handling Protocols

Protocol: Safe "Free-Basing" for Synthesis

Researchers often need the free amine for nucleophilic substitution. This process generates the highest risk profile for this compound.

Objective: Convert the stable HCl salt to the reactive free amine without triggering decomposition or peroxide accumulation.

  • Preparation: Suspend the HCl salt (1.0 eq) in Dichloromethane (DCM) or 2-MeTHF . Avoid diethyl ether.

  • Neutralization: Cool to 0°C. Add saturated aqueous Na₂CO₃ (3.0 eq) or 1M NaOH (1.1 eq). Do not use solid base directly to avoid hotspots.

  • Extraction: Vigorously stir for 15 minutes. Separate layers.

  • Drying (Critical): Dry organic layer over Na₂SO₄.

    • Checkpoint: Test for peroxides using starch-iodide paper if the solvent used was old.

  • Concentration: Rotary evaporate at <30°C .

    • Safety Stop:NEVER concentrate to absolute dryness if heating is involved. Stop when a viscous oil remains.

  • Usage: Dissolve immediately in the reaction solvent (e.g., DMF, DMSO).

Storage & Stability
  • Condition: Store at 2–8°C.

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.

  • Incompatibility: Strong oxidizing agents (peroxide risk), Acid chlorides (exothermic reaction), Acid anhydrides.[1]

Part 4: Emergency Response & Toxicology

First Aid Logic
  • Inhalation: The HCl salt dust is caustic to mucous membranes. Move to fresh air. If wheezing occurs (H335), administer oxygen.

  • Skin Contact: Brush off loose powder before washing. The compound is water-soluble; rinsing with copious water is effective.

  • Eye Contact: The acidity of the HCl salt can cause corneal damage. Rinse for 15 minutes, lifting eyelids.[7][9] Do not use neutralization drops. [1]

Spill Management (Solid State)
  • Isolate: Evacuate non-essential personnel.

  • PPE: Wear nitrile gloves, lab coat, and a P95/N95 particulate respirator.

  • Neutralize: Cover the spill with a mixture of sodium bicarbonate (soda ash) or calcium carbonate to neutralize the acidity.

  • Clean: Sweep up the white powder (avoid raising dust) and place in a hazardous waste container labeled "Corrosive Solid, Acidic, Organic, N.O.S."[1]

Part 5: Visualization & Workflows

Diagram 1: Risk Assessment & Handling Decision Tree

This workflow guides the researcher on whether to use the salt directly or generate the free base, highlighting critical safety stops.[1]

RiskAssessment Start Start: 3-(2-Methoxyethyl)oxolan-3-amine HCl ReactionType Identify Reaction Type Start->ReactionType BaseSensitive Is the reaction Base-Sensitive? ReactionType->BaseSensitive UseSalt USE AS HCL SALT BaseSensitive->UseSalt No (e.g., Amide coupling) FreeBase GENERATE FREE BASE BaseSensitive->FreeBase Yes (e.g., SnAr, Alkylation) AddBase Add Organic Base (DIPEA/TEA) In-situ UseSalt->AddBase Safe SAFE PATH: Minimal Peroxide Risk AddBase->Safe Extraction Biphasic Extraction (DCM/NaOH) FreeBase->Extraction Concentration Concentrate Solvent Extraction->Concentration RiskCheck CRITICAL STOP: Do NOT heat >30°C Do NOT distill to dryness Concentration->RiskCheck ImmediateUse Use Immediately (Do not store oil) RiskCheck->ImmediateUse

Caption: Decision logic for handling the HCl salt vs. generating the reactive free base, emphasizing thermal limits.

Diagram 2: Degradation & Peroxide Pathways

Visualizing the specific chemical risks associated with the ether/THF moieties.

DegradationPath Compound 3-(2-Methoxyethyl) oxolan-3-amine (Free Base) Radical C-H Radical Formation (α-position to Oxygen) Compound->Radical Light/Time Oxygen + O2 (Air Exposure) Oxygen->Radical Peroxide Hydroperoxide Species (Explosion Hazard) Radical->Peroxide Propagation Polymer Polymerization/Gums Peroxide->Polymer Decomposition Stabilizer PREVENTION: Store as HCl Salt Keep under Argon Stabilizer->Compound Inhibits

Caption: Mechanism of potential peroxide formation in the free base form, highlighting the necessity of salt storage.

References

  • Sigma-Aldrich. (2024).[3] Safety Data Sheet: 3-Methyloxolan-3-amine hydrochloride. (Analog Read-Across). Retrieved from [1]

  • Fisher Scientific. (2025). Safety Data Sheet: Tetrahydrofuran-3-amine hydrochloride. (Core Scaffold Toxicity). Retrieved from [1]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Tetrahydrofuran derivatives. (General Class Hazards). Retrieved from

  • Lingham, A. R., et al. (2002).[10] Synthesis of Some 3-Furylamine Derivatives. Australian Journal of Chemistry, 55(12), 795-798.[1][10] (Synthetic context for 3-substituted furans). Retrieved from [1]

  • Enamine. (2024).[3] Building Block Catalog: 3,3-Disubstituted Tetrahydrofurans. (Structural Availability).[6][8] Retrieved from

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of 3-(2-Methoxyethyl)oxolan-3-amine: LogP and Hydrophilicity

Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive framework for the determination and interpretation of the octanol-water partition coefficient (LogP) and overall hy...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the determination and interpretation of the octanol-water partition coefficient (LogP) and overall hydrophilicity of the novel chemical entity 3-(2-Methoxyethyl)oxolan-3-amine. As key determinants of a molecule's pharmacokinetic profile, a thorough understanding of these properties is paramount for researchers in drug discovery and development. This document synthesizes theoretical predictions with gold-standard experimental protocols, offering a robust, self-validating system for characterization. We will detail computational prediction methodologies, the OECD-guided shake-flask and HPLC methods for experimental LogP determination, and the interpretation of these data in the context of drug-likeness principles such as Lipinski's Rule of Five. The causality behind experimental choices and protocol steps is emphasized to provide field-proven insights for fellow scientists.

Introduction: The Imperative of Physicochemical Profiling

In the journey of a drug candidate from discovery to clinical application, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical hurdles.[1][2] These pharmacokinetic behaviors are fundamentally governed by the molecule's intrinsic physicochemical characteristics.[3] Among the most influential of these are lipophilicity and hydrophilicity—the balance of which dictates a compound's ability to dissolve in aqueous environments like blood plasma while also being able to permeate lipid-based cell membranes.[4][5]

The octanol-water partition coefficient (P), or its logarithmic form (LogP), is the globally accepted measure of lipophilicity.[6] It describes the equilibrium distribution of a compound between an organic phase (n-octanol) and an aqueous phase. This single value provides profound insight into a molecule's potential for oral absorption, membrane permeability, plasma protein binding, and distribution into tissues.[6][7]

1.1 The Subject Molecule: 3-(2-Methoxyethyl)oxolan-3-amine

The molecule at the center of this guide, 3-(2-Methoxyethyl)oxolan-3-amine, is a substituted oxolane (tetrahydrofuran) derivative. Its structure features a polar amine group and an ether linkage, suggesting a nuanced hydrophilic/lipophilic balance.

  • IUPAC Name: 3-(2-Methoxyethyl)oxolan-3-amine

  • Molecular Formula: C₇H₁₅NO₂

  • Molecular Weight: 145.20 g/mol

  • SMILES: COCCN1(C(CCO1)=O)

  • Structure:

    
    

    (Note: Image is a representation based on IUPAC name)

Given its amine functional group, this molecule is basic and will ionize at physiological pH. Therefore, it is critical to distinguish between LogP (for the neutral species) and LogD (the distribution coefficient at a specific pH). For ionizable compounds, LogD is often more physiologically relevant.[4]

1.2 Lipophilicity and "Drug-Likeness": The Rule of Five

In 1997, Christopher Lipinski established a set of guidelines known as the "Rule of Five" to evaluate the "drug-likeness" of a chemical compound and its potential for oral bioavailability.[8][9] A key tenet of this rule is that orally active drugs generally have a LogP value not greater than 5.[10][11] Compounds with excessively high LogP values may exhibit poor absorption due to low aqueous solubility or may become trapped in fatty tissues, while highly hydrophilic compounds (low or negative LogP) may struggle to cross lipid membranes.[5]

The Rule of Five states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular mass less than 500 daltons.

  • A LogP value that does not exceed 5.[8]

In Silico Prediction of Physicochemical Properties

Before embarking on laboratory work, computational models provide a rapid and cost-effective means to estimate a molecule's properties.[2] These tools use vast databases of experimentally determined values to predict properties based on a molecule's structure.

2.1 Methodology: Fragment- and Atom-Based Predictions

LogP prediction algorithms generally fall into two categories: atom-based methods, which sum the contributions of individual atoms (e.g., Ghose-Crippen), and fragment-based methods, which sum the contributions of larger molecular fragments (e.g., Rekker).[12][13] Many modern tools combine these approaches or use advanced machine learning models trained on extensive datasets.[13][14]

Another critical descriptor for hydrophilicity is the Topological Polar Surface Area (TPSA). TPSA is defined as the sum of the surfaces of polar atoms (primarily oxygen and nitrogen) in a molecule.[15][16] It correlates well with a drug's ability to permeate cell membranes; molecules with a TPSA greater than 140 Ų tend to have poor membrane permeability.[17] For penetration of the blood-brain barrier, a TPSA below 90 Ų is generally required.[15]

2.2 Predicted Properties of 3-(2-Methoxyethyl)oxolan-3-amine

To provide a consensus view, we have aggregated predictions from several well-regarded, freely accessible web tools.[18][19][20]

PropertySwissADME[21][22]ALOGPS 2.1[20]Molinspiration[16]Consensus Range
LogP (Consensus) 0.550.290.480.29 - 0.55
Topological Polar Surface Area (TPSA) 47.45 Ų-47.45 Ų~47.5 Ų
Water Solubility (LogS) -0.91 (Soluble)-1.15 (Soluble)-Soluble
Lipinski's Rule of Five Violations 0000

Data generated using publicly available online tools by inputting the molecule's SMILES string.

Expertise & Experience: The consensus LogP value is slightly positive, suggesting the molecule has a marginal preference for the lipid phase over the aqueous phase but remains quite balanced. The low TPSA value (< 60 Ų) indicates a high probability of good cell membrane and even blood-brain barrier permeability.[17] The molecule fully adheres to Lipinski's Rule of Five, marking it as a promising candidate from a physicochemical standpoint.

2.3 Workflow for Computational Prediction

The process for generating in silico data is straightforward and serves as the first step in any physicochemical characterization campaign.

G cluster_input Input cluster_tools Prediction Tools cluster_output Output & Analysis mol_structure 1. Define Molecular Structure (SMILES or Draw) swissadme 2a. SwissADME mol_structure->swissadme Submit Structure alogps 2b. ALOGPS 2.1 mol_structure->alogps Submit Structure other_tools 2c. Other Predictors (e.g., Molinspiration) mol_structure->other_tools Submit Structure data_table 3. Aggregate Data into Comparison Table swissadme->data_table Collect Predictions alogps->data_table Collect Predictions other_tools->data_table Collect Predictions analysis 4. Analyze Drug-Likeness (Lipinski's Rules, TPSA) data_table->analysis Synthesize Data G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_sep 3. Separation & Analysis cluster_calc 4. Calculation saturate Pre-saturate n-Octanol & Water combine Combine Phases & Analyte in Triplicate saturate->combine stock Prepare Stock Solution of Analyte stock->combine shake Shake to Equilibrium (Constant Temp) combine->shake centrifuge Separate Phases via Centrifugation shake->centrifuge analyze Quantify Analyte in Each Phase (e.g., HPLC) centrifuge->analyze calc Calculate P and LogP analyze->calc validate Validate Results (Mass Balance, SD) calc->validate

Caption: Experimental workflow for the OECD 107 Shake-Flask method.

3.2 The HPLC Method (OECD 117): A High-Throughput Alternative

The HPLC method offers a faster, less material-intensive alternative for LogP determination, suitable for values ranging from 0 to 6. [23][24][25]It is particularly useful for screening larger numbers of compounds.

3.2.1 Principle of the Method This method is based on the correlation between a compound's retention time on a reversed-phase (RP) HPLC column and its LogP. [24]In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is polar. Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. [24]By calibrating the system with a series of reference compounds with known LogP values, the LogP of the test substance can be determined by interpolation from its retention time. [26] 3.2.2 Detailed Experimental Protocol

1. System Setup:

  • Column: A high-quality reversed-phase column (e.g., octadecylsilane, C18).
  • Mobile Phase: An isocratic mixture of a polar solvent (e.g., water/buffer) and an organic modifier (e.g., methanol or acetonitrile). The ratio is kept constant throughout the run.
  • Detector: A UV-Vis detector is commonly used.

2. Calibration:

  • Select a series of at least 6-8 reference compounds with well-established LogP values that bracket the expected LogP of the test substance.
  • Expertise & Experience: The choice of reference compounds is critical. They should be structurally similar to the test substance if possible to ensure they behave similarly on the column. This builds trustworthiness into the generated correlation.
  • Inject each reference compound individually and record its retention time (t_R).
  • Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil or sodium nitrate).

3. Analysis of Test Substance:

  • Prepare a dilute solution of 3-(2-Methoxyethyl)oxolan-3-amine in the mobile phase.
  • Inject the sample and record its retention time (t_R) in duplicate. [24] 4. Calculation:
  • For each reference compound and the test substance, calculate the capacity factor (k): k = (t_R - t_0) / t_0
  • Plot a calibration curve of log(k) versus the known LogP values for the reference compounds.
  • Determine the LogP of the test substance by interpolating its calculated log(k) value onto the calibration curve.

Integrated Analysis and Interpretation

The final step is to synthesize the computational and experimental data to build a complete physicochemical profile. The experimentally determined LogP should be considered the most accurate value. A close agreement between the predicted and experimental values increases confidence in both the experimental result and the predictive models for future analogs.

For 3-(2-Methoxyethyl)oxolan-3-amine:

  • Predicted LogP: ~0.4

  • Expected Experimental LogP: Based on the predictions, the experimental value will likely fall between 0.2 and 0.8.

  • Hydrophilicity Profile: The molecule is best described as being balanced, with a slight lipophilic character. Its low molecular weight, low TPSA, and adherence to the Rule of Five make it an attractive candidate for good membrane permeability and oral bioavailability. The amine and ether functionalities provide sufficient polarity for aqueous solubility.

Conclusion

This guide has outlined a comprehensive, multi-faceted approach to characterizing the LogP and hydrophilicity of 3-(2-Methoxyethyl)oxolan-3-amine. By combining robust computational predictions with the gold-standard shake-flask experimental method, researchers can obtain a reliable and accurate physicochemical profile. This foundational data is indispensable for making informed decisions in the lead optimization process, guiding formulation strategies, and ultimately increasing the probability of developing a successful drug candidate. The principles and protocols detailed herein provide a self-validating framework applicable to a wide range of novel chemical entities.

References

  • Title: Lipinski's Rule of 5 in Modern Drug Discovery Source: Zenovel URL: [Link]

  • Title: Lipinski's rule of five - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is Lipinski's rule of 5? Source: Quora URL: [Link]

  • Title: Lipinski's Rule of 5 - REVIVE Source: GARDP URL: [Link]

  • Title: The Rule of 5 - Two decades later Source: Sygnature Discovery URL: [Link]

  • Title: SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules (2017) Source: SciSpace URL: [Link]

  • Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules Source: PubMed URL: [Link]

  • Title: SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Source: Swiss Open Access Repository URL: [Link]

  • Title: SwissDrugDesign - Molecular Modelling Group Source: Swiss Institute of Bioinformatics URL: [Link]

  • Title: Polar surface area - Wikipedia Source: Wikipedia URL: [Link]

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  • Title: Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD URL: [Link]

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  • Title: Validation of an HPLC Method for Determining log P ow Values of Surfactants Source: SOFW Journal URL: [Link]

  • Title: ADME DMPK Studies Source: Charles River Laboratories URL: [Link]

  • Title: Polar Surface Area Analysis Services Source: CD ComputaBio URL: [Link]

  • Title: ADME Properties in Drug Discovery Source: BioSolveIT URL: [Link]

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  • Title: OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method Source: Analytice URL: [Link]

  • Title: SwissADME a web tool to support pharmacokinetic optimization for drug discovery Source: SIB Swiss Institute of Bioinformatics URL: [Link]

  • Title: Molecular Polar Surface Area PSA Source: Molinspiration URL: [Link]

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  • Title: Topological polar surface area – An ABC of PK/PD Source: Open Education Alberta URL: [Link]

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  • Title: Prediction of log P: ALOGPS Application in Medicinal Chemistry Education Source: Journal of Chemical Education URL: [Link]

  • Title: LogP—Making Sense of the Value Source: ACD/Labs URL: [Link]

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Protocols & Analytical Methods

Method

Synthesis procedures for 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride

An Application Note and Protocol for the Synthesis of 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride Introduction 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride is a crucial building block in contemporary pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride

Introduction

3-(2-Methoxyethyl)oxolan-3-amine hydrochloride is a crucial building block in contemporary pharmaceutical synthesis. Its structure, featuring a substituted tertiary amine on a tetrahydrofuran (THF) ring, makes it a key intermediate in the preparation of complex active pharmaceutical ingredients (APIs). Notably, it is a precursor in the synthesis of upadacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune disorders.[1][2] The efficient and reproducible synthesis of this intermediate is therefore of significant interest to researchers in medicinal chemistry and process development.

This document provides a comprehensive, technically-grounded guide for the synthesis of 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride. Moving beyond a simple recitation of steps, this guide elucidates the chemical principles behind the chosen synthetic strategy, offering insights into reaction mechanisms and potential optimization pathways. The protocol is designed to be self-validating, providing researchers with a reliable foundation for their synthetic endeavors.

Overall Synthetic Strategy

The synthesis is designed as a three-stage process commencing from commercially available tetrahydrofuran-3-one. The strategy involves:

  • α-Alkylation: Introduction of the 2-methoxyethyl side chain at the C3 position of the tetrahydrofuran ring.

  • Reductive Amination: Conversion of the resulting ketone to a protected secondary amine. This method is chosen for its high efficiency and control, forming the crucial C-N bond.[3]

  • Deprotection and Salt Formation: Removal of the amine protecting group followed by treatment with hydrochloric acid to yield the stable and readily handled hydrochloride salt.

The complete workflow is illustrated below.

G cluster_0 Overall Synthetic Pathway Start Tetrahydrofuran-3-one Int1 3-(2-Methoxyethyl)tetrahydrofuran-3-one Start->Int1  Step 1: α-Alkylation   Int2 N-Benzyl-3-(2-methoxyethyl)oxolan-3-amine Int1->Int2  Step 2: Reductive Amination   Final 3-(2-Methoxyethyl)oxolan-3-amine HCl Int2->Final  Step 3: Deprotection & Salt Formation  

Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of 3-(2-Methoxyethyl)tetrahydrofuran-3-one

Principle and Mechanistic Insight

This initial step involves the α-alkylation of tetrahydrofuran-3-one. The reaction proceeds via the formation of an enolate intermediate under basic conditions. The choice of base is critical; a strong, non-nucleophilic base such as sodium hydride (NaH) is ideal to ensure complete deprotonation of the ketone at the α-position without competing addition to the carbonyl group. The resulting enolate then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-2-methoxyethane in a classic SN2 reaction to form the new carbon-carbon bond. Anhydrous conditions are essential to prevent quenching of the highly reactive enolate and hydride reagent.

Experimental Protocol

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
Tetrahydrofuran-3-one86.095.00 g58.1Starting Material
Sodium Hydride (60% disp.)24.002.56 g63.9Use with extreme caution
1-Bromo-2-methoxyethane138.999.71 g69.9Alkylating Agent
Anhydrous Tetrahydrofuran (THF)-150 mL-Solvent
Saturated NH₄Cl (aq)-50 mL-Quenching Solution
Ethyl Acetate-200 mL-Extraction Solvent
Brine-50 mL-Washing Solution
Anhydrous MgSO₄---Drying Agent

Step-by-Step Procedure

  • To a flame-dried 250 mL three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully via cannula.

  • Add 100 mL of anhydrous THF to the flask and cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of tetrahydrofuran-3-one in 50 mL of anhydrous THF to the stirred NaH suspension over 30 minutes.

  • Allow the mixture to stir at 0 °C for 1 hour to ensure complete enolate formation.

  • Add 1-bromo-2-methoxyethane dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 70 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 3-(2-methoxyethyl)tetrahydrofuran-3-one as a colorless oil.

Part 2: Synthesis of N-Benzyl-3-(2-methoxyethyl)oxolan-3-amine

Principle and Mechanistic Insight

This stage employs a direct reductive amination to convert the ketone intermediate into a protected amine. Benzylamine serves a dual purpose: it acts as the nitrogen source and its benzyl group functions as a protecting group that can be readily removed in the final step. The reaction begins with the formation of an iminium ion intermediate from the ketone and benzylamine, a process that is typically acid-catalyzed. A mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), is then used to reduce the iminium ion to the corresponding amine. STAB is particularly advantageous as it is less reactive towards the ketone starting material than other hydride reagents, minimizing side reactions.[3][4]

Experimental Protocol

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
3-(2-Methoxyethyl)tetrahydrofuran-3-one144.175.00 g34.7From Step 1
Benzylamine107.153.91 g36.5Amine Source
Sodium Triacetoxyborohydride (STAB)211.948.81 g41.6Reducing Agent
Dichloroethane (DCE)-100 mL-Solvent
Acetic Acid60.052.08 g34.7Catalyst
Saturated NaHCO₃ (aq)-100 mL-Work-up
Dichloromethane (DCM)-150 mL-Extraction Solvent
Anhydrous Na₂SO₄---Drying Agent

Step-by-Step Procedure

  • In a 250 mL round-bottom flask, dissolve 3-(2-methoxyethyl)tetrahydrofuran-3-one and benzylamine in dichloroethane.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride in portions over 20 minutes, controlling any effervescence.

  • Stir the reaction mixture at room temperature for 18-24 hours until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude oil, N-benzyl-3-(2-methoxyethyl)oxolan-3-amine, can be purified by column chromatography if necessary, though it is often carried forward directly.

Part 3: Deprotection and Hydrochloride Salt Formation

Principle and Mechanistic Insight

The final step involves the removal of the N-benzyl protecting group via catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation, known as hydrogenolysis.[2][5] In the presence of hydrogen gas, the benzyl C-N bond is cleaved, releasing the free amine and toluene as a byproduct. The reaction is typically carried out in an alcohol solvent like methanol. Following complete deprotection, the reaction mixture is filtered to remove the catalyst. The free amine is then converted to its hydrochloride salt by adding a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol). The salt form is generally more stable, crystalline, and easier to handle than the free amine.[6]

Experimental Protocol

G cluster_1 Deprotection & Salt Formation Workflow Input N-Benzylated Intermediate in Methanol Step1 Add 10% Pd/C Catalyst Input->Step1 Step2 Pressurize with H₂ Gas (e.g., 50 psi) Step1->Step2 Step3 Stir at Room Temperature (12-24h) Step2->Step3 Step4 Filter through Celite to remove Pd/C Step3->Step4 Step5 Concentrate Filtrate Step4->Step5 Step6 Dissolve in Ether, Add HCl Solution Step5->Step6 Step7 Filter and Dry Precipitate Step6->Step7 Output Final Hydrochloride Salt Step7->Output

Caption: Workflow for the final deprotection and salt formation step.

Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
N-Benzyl-3-(2-methoxyethyl)oxolan-3-amine235.335.00 g21.2From Step 2
Palladium on Carbon (10 wt. %)-0.50 g-Catalyst
Methanol-100 mL-Solvent
Hydrogen Gas (H₂)-50 psi-Reagent
Celite---Filtration Aid
HCl in Diethyl Ether (2.0 M)-~11 mL~22.0For salt formation
Diethyl Ether-100 mL-For precipitation

Step-by-Step Procedure

  • Dissolve the crude N-benzyl-3-(2-methoxyethyl)oxolan-3-amine in methanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere.

  • Seal the vessel and purge with hydrogen gas. Pressurize the vessel to approximately 50 psi with hydrogen.

  • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction for the disappearance of the starting material.

  • Once complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude free amine.

  • Dissolve the crude amine in diethyl ether.

  • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether until precipitation is complete and the solution is acidic.

  • Stir the resulting slurry for 1 hour at room temperature.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride as a white to off-white solid.

Conclusion

This application note details a robust and logical three-step synthesis for 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride. By providing not only a step-by-step protocol but also the underlying chemical principles, this guide equips researchers and drug development professionals with the necessary tools to confidently produce this valuable pharmaceutical intermediate. The described methods rely on well-established and scalable chemical transformations, ensuring high relevance for both academic and industrial laboratory settings.

References

  • Yang, J., Chen, S., Zhou, H., Wu, C., Ma, B., & Xiao, J. (2018). Cobalt-Catalyzed α-Methoxymethylation and Aminomethylation of Ketones with Methanol as a C1 Source. Organic Letters, 20(21), 6774–6779. Available at: [Link]

  • Casas, J., Sundén, H., & Córdova, A. (2005). Direct organocatalytic enantioselective a-aminomethylation of ketones. Tetrahedron Letters, 46(18), 3129-3132. Available at: [Link]

  • Hayashi, Y. (2005). Direct Catalytic Enantioselective α-Aminomethylation of Ketones. Angewandte Chemie International Edition, 44(28), 4212-4215. Available at: [Link]

  • Córdova, A., Notz, W., Zhong, G., Betancort, J. M., & Barbas, C. F. (2002). A Highly Enantioselective Amino Acid-Catalyzed Route to Functionalized α-Amino Acids. Journal of the American Chemical Society, 124(9), 1842–1843. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Cobalt-Catalyzed α-Methoxymethylation and Aminomethylation of Ketones with Methanol as a C1 Source. Retrieved from [Link]

  • Google Patents. (n.d.). Improved process for the preparation of upadacitinib and intermediates thereof.
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  • Google Patents. (n.d.). Preparation method of (R)-tetrahydrofuran-3-amine.
  • Google Patents. (n.d.). Synthesis methods for upadacitinib and intermediate thereof.
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  • Google Patents. (n.d.). Synthesis methods for upadacitinib and intermediate thereof.
  • Royal Society of Chemistry. (2016). Convenient synthesis of substituted tetrahydrofuran via Lewis base catalyzed [3 + 2] domino reactions. RSC Advances, 6(81), 77893-77897. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Pyridinecarboxylic acid, 2-(1,1-dimethylethyl)-3,4-dihydro-4-oxo-, methyl ester, (R)- or (S)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. Retrieved from [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(1), 1-27. Available at: [Link]

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  • Organic Syntheses. (n.d.). 4-methoxycarbonyl-2-methyl-1,3-oxazole. Retrieved from [Link]

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  • Patsnap. (n.d.). Synthesis method for 3-aminomethyl tetrahydrofuran. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing methoxamine hydrochloride.
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Application

Introduction: The Strategic Value of the 3-Amino-oxolane Scaffold

An In-Depth Guide to the Coupling Reactions of 3-(2-Methoxyethyl)oxolan-3-amine for Advanced Drug Discovery In the landscape of modern medicinal chemistry, the strategic incorporation of unique three-dimensional scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Coupling Reactions of 3-(2-Methoxyethyl)oxolan-3-amine for Advanced Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of unique three-dimensional scaffolds is paramount for developing novel therapeutics with improved physicochemical properties and metabolic stability. 3-(2-Methoxyethyl)oxolan-3-amine is an emerging building block of significant interest. Its structure features a primary amine anchored to a sterically encumbered tertiary carbon within a tetrahydrofuran (oxolane) ring. This distinct architecture presents both a challenge and an opportunity for synthetic chemists. The oxolane moiety can act as a polar, metabolically stable bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities, while the appended methoxyethyl chain can engage in specific hydrogen bonding interactions and modulate lipophilicity.[1]

However, the steric hindrance around the primary amine necessitates carefully optimized reaction conditions to achieve efficient and clean coupling. Standard protocols may prove sluggish or fail entirely. This guide provides a comprehensive analysis of field-proven strategies for the successful coupling of this valuable building block, focusing on the underlying chemical principles that govern reaction choice and optimization. We will explore three cornerstone transformations: amide bond formation, reductive amination, and palladium-catalyzed C-N cross-coupling.

Amide Bond Formation: Navigating Steric Hindrance in Acylation

The formation of an amide bond is one of the most frequently employed reactions in drug discovery.[2] With 3-(2-methoxyethyl)oxolan-3-amine, the primary challenge is overcoming the steric shielding of the nitrogen lone pair by the quaternary carbon of the oxolane ring. This necessitates the use of highly reactive acylating species, which are typically generated in situ using powerful coupling reagents.

The Causality Behind Reagent Selection

The fundamental principle of amide coupling involves the activation of a carboxylic acid to transform the hydroxyl group into a better leaving group, thereby creating a highly electrophilic species susceptible to nucleophilic attack by the amine.[3] For sterically hindered amines, the choice of coupling reagent is critical to drive the reaction to completion and minimize side reactions.

  • Uronium/Aminium Salts (e.g., HATU, HBTU): These reagents are among the most effective for challenging couplings.[4] HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is particularly noteworthy. It reacts with a carboxylic acid to form a highly reactive OAt-active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides anchimeric assistance, accelerating the subsequent aminolysis step and making HATU superior to its predecessor, HBTU, for hindered substrates.[5]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) also form highly reactive benzotriazole esters.[5] They are extremely potent but can be more sensitive to moisture than uronium salts. PyBOP is a significant improvement over the first-generation reagent BOP, as it does not produce the carcinogenic byproduct HMPA.[5]

  • Carbodiimides (e.g., EDC, DIC): While common, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often require additives such as HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) to form the active ester and proceed efficiently with hindered amines.[6][7] Without these additives, the reaction can be slow and prone to side reactions like N-acylurea formation.

Below is a workflow diagram illustrating the general process for amide coupling.

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Workup & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester Highly Reactive Active Ester Carboxylic_Acid->Active_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Active_Ester Base Tertiary Base (e.g., DIPEA) Base->Active_Ester Amide_Product Amide Product Active_Ester->Amide_Product Amine 3-(2-Methoxyethyl)oxolan-3-amine Amine->Amide_Product Nucleophilic Attack Workup Aqueous Workup Amide_Product->Workup Purification Chromatography Workup->Purification

Caption: General workflow for amide bond formation.

Comparative Analysis of Coupling Reagents for Hindered Amines
ReagentClassBaseSolventTemperature (°C)Key Advantages & Considerations
HATU UroniumDIPEA, NMMDMF, DCM0 to RTHighly recommended for hindered amines. Fast reaction rates, low racemization.[5]
PyBOP PhosphoniumDIPEADMF, DCM0 to RTVery high reactivity; avoids carcinogenic HMPA byproduct associated with BOP.[5]
EDC/HOAt CarbodiimideDIPEA, NMMDMF, DCM0 to RTCost-effective; HOAt additive is crucial for activating power and accelerating coupling with hindered substrates.[7]
T3P® TriphosgenePyridine, DIPEAEtOAc, THF0 to 50High efficiency, low toxicity, and byproducts are water-soluble, simplifying workup.[4]
Protocol: HATU-Mediated Coupling of a Carboxylic Acid

This protocol describes a reliable method for coupling a generic carboxylic acid with 3-(2-methoxyethyl)oxolan-3-amine using HATU.

Materials:

  • Carboxylic Acid (1.0 eq)

  • 3-(2-Methoxyethyl)oxolan-3-amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃, brine

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise. Stir the mixture at 0 °C for 15-20 minutes. This pre-activation step is crucial for generating the active ester.

  • Amine Addition: Add a solution of 3-(2-methoxyethyl)oxolan-3-amine (1.1 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed. For particularly hindered substrates, warming to 30-40 °C may be required.[5]

  • Workup: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). The aqueous washes remove excess reagents and DMF.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure amide product.

Reductive Amination: Forging C-N Bonds with Carbonyls

Reductive amination is a powerful and versatile method for synthesizing secondary and tertiary amines by reacting a primary amine with an aldehyde or ketone.[8] This one-pot reaction proceeds via an intermediate imine (or iminium ion), which is then reduced in situ.[9]

The Causality Behind Reagent Selection

The success of a one-pot reductive amination hinges on the choice of a reducing agent that selectively reduces the protonated imine (iminium ion) much faster than it reduces the starting carbonyl compound.[10]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice. It is a mild and selective reducing agent that is particularly effective under the slightly acidic conditions required for imine formation. It is less toxic than its cyanoborohydride counterpart and generally gives clean reactions.[9][10]

  • Sodium Cyanoborohydride (NaBH₃CN): Another classic selective reagent for this transformation. However, its use requires careful handling due to its high toxicity and the potential to generate hydrogen cyanide gas under strongly acidic conditions.[10]

  • Catalytic Hydrogenation: Using H₂ gas with a metal catalyst (e.g., Pd/C) is a highly atom-economical and "green" alternative.[11] However, it may not be compatible with other reducible functional groups in the molecule (e.g., alkenes, alkynes, nitro groups).

G Amine 3-(2-Methoxyethyl)oxolan-3-amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde or Ketone (R-CO-R') Carbonyl->Hemiaminal Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H2O, [H+] Product Alkylated Amine Product Iminium->Product Reducer Reducing Agent (e.g., NaBH(OAc)3) Reducer->Product Hydride Reduction

Caption: The reductive amination pathway.

Comparative Analysis of Reducing Agents
Reducing AgentSelectivityConditionsKey Advantages & Considerations
NaBH(OAc)₃ High (Imine > Carbonyl)Weakly acidic (AcOH), DCM, THFExcellent choice. Mild, effective, non-toxic byproducts. Can be used in one-pot procedures.[10]
NaBH₃CN High (Imine > Carbonyl)Weakly acidic (pH 3-6), MeOHEffective and selective, but highly toxic. Requires careful pH control.[10]
H₂ / Pd-C Low (reduces many groups)Neutral, various solventsGreen, atom-economical. Not suitable for substrates with other reducible groups.[11]
NaBH₄ Low (reduces carbonyls)Neutral/Basic, protic solventsNot ideal for one-pot. Typically requires pre-formation of the imine before adding the reductant.[10]
Protocol: One-Pot Reductive Amination with NaBH(OAc)₃

This protocol details the coupling of 3-(2-methoxyethyl)oxolan-3-amine with a generic aldehyde or ketone.

Materials:

  • Aldehyde or Ketone (1.0 eq)

  • 3-(2-methoxyethyl)oxolan-3-amine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Acetic Acid (optional, catalytic amount)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Setup: To a flask charged with the aldehyde or ketone (1.0 eq) and 3-(2-methoxyethyl)oxolan-3-amine (1.2 eq), add anhydrous DCM or DCE.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine intermediate. For less reactive ketones, adding a catalytic amount of acetic acid can facilitate this step.[8]

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise to the stirring solution. An exotherm may be observed. Maintain the temperature at or below room temperature.

  • Reaction: Continue stirring at room temperature for 3-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the imine intermediate and starting materials.

  • Quenching & Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash chromatography to obtain the desired secondary or tertiary amine.

Buchwald-Hartwig Amination: Accessing Aryl Amines

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is the undisputed gold standard.[12] This palladium-catalyzed cross-coupling reaction provides a powerful and general route to C-N bonds, connecting amines to aryl or heteroaryl halides and triflates.[13] Given the steric bulk of 3-(2-methoxyethyl)oxolan-3-amine, the choice of a modern, highly active catalyst system is essential for success.

The Causality Behind Catalyst System Selection

The catalytic cycle involves a Pd(0)/Pd(II) redox couple. The key to coupling hindered substrates is to facilitate the rate-limiting reductive elimination step, which forms the C-N bond and regenerates the active Pd(0) catalyst. This is achieved through the use of bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[14][15]

  • Ligands: For hindered primary amines, first-generation ligands are ineffective. Advanced biarylphosphine ligands (e.g., BrettPhos, RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., SIPr) are required. These ligands create a coordinatively unsaturated, electron-rich palladium center that promotes both oxidative addition and the crucial final reductive elimination step.[14][16]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine-palladium complex to form the key palladium-amido intermediate. Common choices include sodium tert-butoxide (NaO-t-Bu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃).[16][17]

  • Inert Conditions: The Pd(0) species and some ligands are oxygen-sensitive, making the rigorous exclusion of air and moisture via a glovebox or Schlenk techniques mandatory for reproducibility and high yields.

G Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_Aryl L2Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord + AmineH PdII_Amine [L2Pd(II)(Ar)(AmineH)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation Pd_Amido L2Pd(II)(Ar)(Amine) Deprotonation->Pd_Amido RedElim Reductive Elimination Pd_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-Amine (Product) RedElim->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Protocol: Buchwald-Hartwig Coupling with a Hindered Amine

This protocol provides a general procedure for coupling an aryl bromide with 3-(2-methoxyethyl)oxolan-3-amine using a modern catalyst system.

Materials:

  • Aryl Bromide (1.0 eq)

  • 3-(2-methoxyethyl)oxolan-3-amine (1.2 eq)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Bulky Ligand (e.g., BrettPhos, 2-4 mol%)

  • Base (e.g., NaO-t-Bu or LHMDS, 1.4 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Inert Setup: In a glovebox or under a strong flow of inert gas, add the aryl bromide (1.0 eq), palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube or flask equipped with a stir bar.

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the 3-(2-methoxyethyl)oxolan-3-amine (1.2 eq).

  • Reaction: Seal the vessel and heat the reaction mixture in an oil bath to the required temperature (typically 80-110 °C).[14] The optimal temperature depends on the reactivity of the aryl halide and the specific catalyst system.

  • Monitoring: Stir the reaction for 4-24 hours. Monitor progress by TLC or LC-MS analysis of small, quenched aliquots.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude material by flash column chromatography to isolate the N-aryl amine product.

Conclusion

3-(2-Methoxyethyl)oxolan-3-amine is a promising scaffold for drug discovery, but its sterically hindered nature demands a departure from routine synthetic protocols. For acylation, high-potency uronium or phosphonium reagents like HATU and PyBOP are superior choices. For N-alkylation via carbonyl compounds, reductive amination with a selective hydride donor such as NaBH(OAc)₃ offers a clean and efficient one-pot solution. Finally, for accessing the crucial class of N-aryl compounds, the Buchwald-Hartwig amination, empowered by modern bulky phosphine ligands, provides a reliable and indispensable tool. By understanding the chemical principles behind each transformation and selecting the appropriate robust conditions, researchers can effectively incorporate this valuable building block into their synthetic programs, paving the way for the discovery of next-generation therapeutics.

References

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  • Worrell, B. T., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 10(18), 10448-10454. [Link]

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Method

Using 3-(2-Methoxyethyl)oxolan-3-amine as a heterocyclic building block

An In-Depth Guide to the Application of 3-(2-Methoxyethyl)oxolan-3-amine as a Versatile Heterocyclic Building Block Introduction: Embracing Three-Dimensionality in Modern Chemistry In the landscape of contemporary drug d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 3-(2-Methoxyethyl)oxolan-3-amine as a Versatile Heterocyclic Building Block

Introduction: Embracing Three-Dimensionality in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the demand for molecular scaffolds that offer three-dimensional (3D) complexity is paramount. Such structures enable more precise and novel interactions with biological targets and can significantly improve physicochemical properties.[1] Heterocyclic compounds form the largest and most varied family of molecular fragments for organic synthesis, with many scaffolds identified as "privileged structures" in medicinal chemistry.[2]

This guide introduces 3-(2-Methoxyethyl)oxolan-3-amine , a unique and promising building block for synthetic chemists. This molecule incorporates several key features into a single, compact structure:

  • A Saturated Heterocycle: The oxolane (tetrahydrofuran) ring provides a non-planar, rigid scaffold.

  • A Quaternary Center: The substitution at the C3 position introduces a sp³-rich center, enhancing the molecule's three-dimensionality.

  • A Primary Amine: A versatile functional handle for a wide array of chemical transformations, including amide bond formation and C-N bond construction.[3][4]

  • An Ether Side Chain: The 2-methoxyethyl group can influence solubility, provide a hydrogen bond acceptor, and potentially engage in intramolecular interactions.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the core applications of 3-(2-Methoxyethyl)oxolan-3-amine and providing robust protocols for its successful implementation in synthetic workflows.

Physicochemical Properties and Handling

Understanding the fundamental properties of a building block is critical for its effective use in reaction design.

PropertyValueNotes
IUPAC Name 3-(2-Methoxyethyl)oxolan-3-amine-
Molecular Formula C₇H₁₅NO₂-
Molecular Weight 145.20 g/mol -
Appearance Colorless to pale yellow oil (predicted)Based on similar aliphatic amines and ethers.
Boiling Point Not established; likely >180 °CHigh boiling point expected due to hydrogen bonding capability and molecular weight.
Solubility Soluble in most organic solvents (DCM, MeOH, THF, DMSO). Limited solubility in non-polar solvents (hexanes). Partial solubility in water is expected.The ether and amine functionalities enhance polarity.
pKa (Conjugate Acid) 8.5 - 9.5 (predicted)The electron-withdrawing effect of the oxolane oxygen may slightly reduce the basicity compared to a simple acyclic amine, similar to effects seen in oxetanes.[5]

Handling and Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place. Like many primary amines, it may be sensitive to air and carbon dioxide over long periods.

Core Application 1: Synthesis of Diverse Amide Libraries via N-Acylation

The formation of an amide bond is one of the most fundamental and widely utilized reactions in medicinal chemistry and materials science.[6][7] N-acylation of 3-(2-Methoxyethyl)oxolan-3-amine allows for the rapid introduction of a vast array of functional groups, enabling the exploration of structure-activity relationships (SAR).

Causality and Rationale

The primary amine of the building block acts as a potent nucleophile, readily attacking electrophilic acylating agents such as acyl chlorides or activated carboxylic acids.[4] The choice of an acyl chloride is often preferred for its high reactivity. A non-nucleophilic organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is crucial. It serves to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.[8] Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve a wide range of organic substrates and reagents.

cluster_workflow N-Acylation Workflow start Dissolve Building Block and Et3N in DCM cool Cool to 0 °C (Ice Bath) start->cool add Add Acyl Chloride (dropwise) cool->add react Stir at 0 °C, then Warm to Room Temp add->react workup Aqueous Workup (e.g., NaHCO3 wash) react->workup purify Purification (Column Chromatography) workup->purify product Isolated Amide Product purify->product

Caption: General workflow for the N-acylation of 3-(2-Methoxyethyl)oxolan-3-amine.

Protocol 1: General Procedure for N-Acylation with an Acyl Chloride

Materials:

  • 3-(2-Methoxyethyl)oxolan-3-amine (1.0 eq)

  • Acyl chloride of choice (e.g., benzoyl chloride) (1.1 - 1.2 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-(2-Methoxyethyl)oxolan-3-amine (1.0 eq).

  • Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.5 eq) to the solution.

  • Cool the flask to 0 °C using an ice-water bath.

  • Slowly add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution dropwise over 5-10 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours, monitoring by TLC or LC-MS for the consumption of the starting amine.

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid and HCl salt), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes gradient) to afford the pure N-acyl product.

Self-Validation:

  • Expected Outcome: Formation of the corresponding amide, typically as a viscous oil or solid. Yields generally range from 75-95%.

  • Characterization: Confirm structure by ¹H NMR (disappearance of NH₂ protons, appearance of amide NH proton), ¹³C NMR, and mass spectrometry (observation of correct M+H⁺ peak).

Core Application 2: Building Molecular Complexity via Reductive Amination

Reductive amination is a powerful and highly reliable method for forming carbon-nitrogen bonds, allowing the coupling of amines with aldehydes or ketones.[9] This reaction transforms the building block into a secondary amine, providing a key vector for extending the molecular structure. It is often preferred over direct alkylation, which can be difficult to control and lead to over-alkylation.[3][9]

Causality and Rationale

The reaction proceeds in two stages: the initial formation of an imine (or enamine) intermediate, followed by its reduction.[10] Using a selective reducing agent is critical. Sodium triacetoxyborohydride, NaBH(OAc)₃, is an ideal choice because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the protonated iminium ion intermediate.[9] This selectivity allows the entire reaction to be performed in a single pot. The reaction is often carried out in a slightly acidic medium or with an acid scavenger to facilitate imine formation without fully protonating the starting amine.

cluster_workflow One-Pot Reductive Amination Workflow start Combine Building Block and Carbonyl in DCE/THF stir Stir for 30-60 min (Imine Formation) start->stir add_reductant Add NaBH(OAc)3 (portion-wise) stir->add_reductant react Stir at Room Temp (overnight) add_reductant->react workup Aqueous Basic Workup (e.g., NaOH or NaHCO3) react->workup purify Purification (Column or Acid/Base Extraction) workup->purify product Isolated Secondary Amine purify->product

Caption: General workflow for the one-pot reductive amination protocol.

Protocol 2: General Procedure for Reductive Amination

Materials:

  • 3-(2-Methoxyethyl)oxolan-3-amine (1.0 eq)

  • Aldehyde or ketone of choice (1.0-1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1M NaOH

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the aldehyde or ketone (1.1 eq) and 3-(2-Methoxyethyl)oxolan-3-amine (1.0 eq) in anhydrous DCE (approx. 0.1 M).

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture in portions over 10 minutes. Note: The reaction may bubble slightly.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the imine intermediate is consumed.

  • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product. Purification can often be achieved via flash column chromatography. Alternatively, for basic products, an acid-base extraction can be employed to isolate the amine.[11]

Self-Validation:

  • Expected Outcome: Formation of the desired secondary amine. Yields are typically in the 60-90% range.

  • Characterization: Confirm the structure by ¹H NMR (disappearance of aldehyde proton, appearance of new alkyl protons adjacent to nitrogen), ¹³C NMR, and mass spectrometry.

Conceptual Application: A Gateway to Novel Spirocyclic Systems

The unique C3-substituted oxolane framework makes this building block an excellent precursor for the synthesis of novel spiro-heterocycles. Spirocyclic compounds, which feature two rings sharing a single atom, are of great interest in drug discovery due to their conformational rigidity and novel 3D geometry.[1][12] A plausible strategy involves a multi-step sequence starting with the reductive amination product.

Proposed Synthetic Pathway

This hypothetical pathway targets a spiro[oxolane-3,4'-piperidine] system, a scaffold with significant potential in medicinal chemistry.[12]

start 3-(2-Methoxyethyl)oxolan-3-amine reductive_amination Reductive Amination (with protected chloro-ketone) start->reductive_amination intermediate_A Secondary Amine Intermediate reductive_amination->intermediate_A Step 1 alkylation Intramolecular N-Alkylation (e.g., K2CO3, heat) intermediate_A->alkylation spirocycle Spiro[oxolane-3,4'-piperidine] Scaffold alkylation->spirocycle Step 2 (Cyclization)

Caption: Proposed pathway for synthesizing a spiro-heterocycle.

  • Reductive Amination: React 3-(2-Methoxyethyl)oxolan-3-amine with a bifunctional reagent like 1-chloro-4-pentanone (after protecting the ketone, e.g., as a ketal). This would be followed by deprotection.

  • Intramolecular Cyclization: The resulting secondary amine with a pendant chloroalkyl chain can undergo an intramolecular N-alkylation reaction, typically promoted by a base like potassium carbonate in a polar aprotic solvent, to form the desired spiro-piperidine ring.

This strategy showcases how a simple building block can be elaborated into a complex, high-value scaffold, demonstrating the power of strategic synthetic planning.

Conclusion

3-(2-Methoxyethyl)oxolan-3-amine is a highly valuable building block for chemists seeking to introduce sp³-rich, three-dimensional motifs into their target molecules. Its primary amine functionality serves as a reliable handle for robust and well-established transformations such as N-acylation and reductive amination. The protocols and conceptual strategies outlined in this guide provide a solid foundation for researchers to unlock the potential of this versatile scaffold in the creation of novel chemical entities for pharmaceutical and material science applications.

References

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  • General Procedure for the Synthesis of Spirocyclic 3-Hydroxy- and 3-Oxotetrahydrofurans Containing Carbo- and Heterocyclic Fragments. ResearchGate. Available at: [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Preprints.org. Available at: [Link]

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Application

Application Note: Preparation of Chemical Libraries Using Tetrahydrofuran (THF) Amine Scaffolds

Abstract Tetrahydrofuran (THF) amine scaffolds represent a "privileged structure" in modern medicinal chemistry, offering superior physicochemical properties (logD modulation, metabolic stability) compared to their carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tetrahydrofuran (THF) amine scaffolds represent a "privileged structure" in modern medicinal chemistry, offering superior physicochemical properties (logD modulation, metabolic stability) compared to their carbocyclic analogs. This guide provides a comprehensive technical workflow for the synthesis and diversification of chiral THF-amine scaffolds. We detail the stereoselective synthesis of the core (S)-3-aminotetrahydrofuran scaffold from the chiral pool and outline a high-throughput parallel synthesis protocol for generating diverse amide libraries.

Introduction: The THF Amine Advantage

In drug discovery, the saturation of chemical space with flat, aromatic compounds has driven a shift toward


-rich scaffolds. The tetrahydrofuran (THF) ring serves as a bioisostere for cyclopentane or proline but introduces an oxygen atom that can act as a hydrogen bond acceptor and lower lipophilicity (LogP).
Key Therapeutic Drivers
  • Metabolic Stability: The ether oxygen reduces the electron density of the ring, often protecting adjacent positions from oxidative metabolism compared to cyclopentane.

  • Vector Positioning: Chiral THF amines (e.g., 3-amino-THF) provide defined vectors for substituents, critical for exploring enzyme pockets (e.g., Kinases, Proteases).

  • Proven Efficacy: This motif is found in FDA-approved drugs such as Amprenavir (HIV protease inhibitor) and Gilteritinib (FLT3/AXL inhibitor).

Scaffold Synthesis: (S)-3-Aminotetrahydrofuran[1]

While racemic scaffolds are commercially available, high-value libraries require enantiopure building blocks to probe specific biological interactions. The following protocol describes the synthesis of (S)-3-aminotetrahydrofuran hydrochloride starting from L-Aspartic acid . This "chiral pool" approach guarantees high optical purity (


 ee).
Mechanism of Action

This route utilizes the natural chirality of L-aspartic acid. The key steps involve the reduction of the carboxylic acid side chains to a diol, followed by cyclization. The stereocenter at the


-carbon of the amino acid is preserved throughout the transformation.
Protocol A: Synthesis of (S)-3-Aminotetrahydrofuran Hydrochloride[1]

Reagents: L-Aspartic acid, Lithium Aluminum Hydride (LiAlH


), Thionyl Chloride (SOCl

), Triethylamine (Et

N), Methanesulfonyl chloride (MsCl), Sodium Hydroxide (NaOH).
Step 1: Reduction to (S)-2-aminobutane-1,4-diol
  • Setup: Flame-dry a 2L 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under N

    
     atmosphere.
    
  • Reduction: Suspend L-Aspartic acid (13.3 g, 0.1 mol) in dry THF (200 mL). Cool to 0°C.

  • Addition: Cautiously add LiAlH

    
     (11.4 g, 0.3 mol) portion-wise over 1 hour. (Exothermic!).
    
  • Reflux: Warm to room temperature, then reflux for 12 hours.

  • Quench: Cool to 0°C. Quench sequentially with 11.4 mL H

    
    O, 11.4 mL 15% NaOH, and 34 mL H
    
    
    
    O (Fieser workup).
  • Isolation: Filter the granular precipitate. Concentrate the filtrate in vacuo to yield the crude amino diol as a viscous oil.

Step 2: Cyclization via Dimesylate Displacement
  • Protection: Dissolve the crude amino diol in 1,4-dioxane/H

    
    O (1:1). Add Boc
    
    
    
    O (1.1 eq) and NaHCO
    
    
    to protect the amine (Yields N-Boc-aminodiol).
  • Mesylation: Dissolve N-Boc-aminodiol in DCM at 0°C. Add Et

    
    N (3 eq) and MsCl (2.2 eq). Stir for 2 hours to form the dimesylate.
    
  • Cyclization: The cyclization occurs via intramolecular nucleophilic displacement. However, a more direct route from the amino diol involves heating in acidic media or using specific dehydrating agents.

    • Alternative High-Yield Cyclization: Treat the N-protected diol with p-Toluenesulfonyl chloride (TsCl) in Pyridine. The primary alcohol is tosylated selectively over the secondary, followed by base-induced intramolecular

      
       displacement to close the ring.
      
Step 3: Deprotection
  • Acidolysis: Dissolve the N-Boc-(S)-3-aminotetrahydrofuran in 4M HCl in Dioxane.

  • Precipitation: Stir at RT for 3 hours. The product, (S)-3-aminotetrahydrofuran hydrochloride , precipitates as a white solid.

  • Filtration: Filter and wash with diethyl ether.

QC Check:

  • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10). Expected ee

    
    .
    
  • 1H NMR (D

    
    O): 
    
    
    
    4.2-3.8 (m, 4H, ether protons), 2.4-2.0 (m, 2H, ring CH
    
    
    ).
Visualization: Scaffold Synthesis Pathway

ScaffoldSynthesis Aspartic L-Aspartic Acid (Chiral Pool) Diol (S)-2-aminobutane-1,4-diol Aspartic->Diol LiAlH4, THF Reflux (Reductive) BocDiol N-Boc-amino Diol Diol->BocDiol Boc2O, NaHCO3 (Protection) Cyclized N-Boc-3-amino-THF BocDiol->Cyclized TsCl, Pyridine (Intramolecular Sn2) Final (S)-3-Amino-THF HCl (Target Scaffold) Cyclized->Final 4M HCl/Dioxane (Deprotection)

Figure 1: Synthetic route for the production of enantiopure (S)-3-aminotetrahydrofuran from L-Aspartic acid.

Library Diversification: Parallel Amide Coupling

Once the scaffold is secured, the next step is generating a library.[1] The amino group on the THF ring is an excellent handle for acylation, sulfonylation, or reductive amination. The following protocol details a 96-well plate parallel synthesis of an amide library.

Protocol B: High-Throughput Amide Coupling

Objective: Synthesize 96 unique THF-amide derivatives. Scale: 50


mol per well.
Materials
  • Scaffold: (S)-3-aminotetrahydrofuran HCl (0.2 M stock in DMF).

  • Diversity Set: 96 unique Carboxylic Acids (R-COOH) (0.2 M stock in DMF).

  • Coupling Agent: HATU (0.2 M in DMF).

  • Base: DIPEA (Diisopropylethylamine) (Neat).

Workflow
  • Plate Preparation: Use a chemically resistant 96-well deep-well polypropylene plate.

  • Reagent Dispensing (Automated or Multichannel):

    • Add 250

      
      L  of Carboxylic Acid stock (50 
      
      
      
      mol, 1.0 eq) to each well.
    • Add 250

      
      L  of HATU stock (50 
      
      
      
      mol, 1.0 eq).
    • Add 20

      
      L  of DIPEA (115 
      
      
      
      mol, 2.3 eq).
    • Shake for 5 minutes to activate the acid.

  • Scaffold Addition:

    • Add 250

      
      L  of (S)-3-aminotetrahydrofuran stock (50 
      
      
      
      mol, 1.0 eq).
  • Reaction: Seal the plate with a pierceable mat. Shake at room temperature for 16 hours.

  • Workup (Solid Phase Extraction - SPE):

    • Use a 96-well SCX-2 (Strong Cation Exchange) plate to remove unreacted amine.

    • Use a PL-HCO3 MP (Macroporous) resin to scavenge excess acid if necessary, though standard acidic workup usually suffices for neutral amides.

    • Simplified Protocol: Evaporate DMF (Genevac), redissolve in DMSO/MeOH for direct LC-MS purification.

Data Summary: Typical Reagent Stoichiometry
ComponentEquiv.Conc. (Stock)Vol/WellRole
R-COOH 1.00.2 M250

L
Diversity Element
HATU 1.00.2 M250

L
Activator
DIPEA 2.3Neat20

L
Base
THF-Amine 1.00.2 M250

L
Core Scaffold
Visualization: Parallel Synthesis Logic

LibraryWorkflow Start Library Design (96 Acids selected) Dispense Reagent Dispensing (Acids + HATU + Base) Start->Dispense Activation Activation (5 min shake) Dispense->Activation Coupling Scaffold Addition ((S)-3-Amino-THF) Activation->Coupling Reaction Reaction (16h, RT) Coupling->Reaction QC QC & Purification (Prep LC-MS) Reaction->QC Direct Inject or SPE

Figure 2: Logical workflow for the parallel synthesis of THF-amine libraries.

Quality Control & Validation

Trustworthiness in library synthesis relies on rigorous QC. Random sampling is insufficient for high-value scaffolds.

  • Purity Criteria:

    
     by UV (254 nm) and ELSD (Evaporative Light Scattering Detector).
    
  • Identity: Mass confirmation via ESI-MS (

    
    ).
    
  • Solvent Removal: DMSO signals in NMR must be

    
     if compounds are for biological assay, as DMSO can interfere with enzyme activity.
    
Troubleshooting Common Issues
  • Low Yield: If the carboxylic acid is sterically hindered (e.g., ortho-substituted benzoates), switch coupling agents from HATU to PyBOP or convert the acid to an acid chloride in situ.

  • Racemization: While 3-amino-THF is stable, the

    
    -proton of the carboxylic acid partner may be labile. Use DIPEA (non-nucleophilic base) and avoid large excesses of base to minimize epimerization.
    

References

  • Ghosh, A. K., et al. (2019). "Expeditious novel routes to enantiopure 3-amino tetrahydrofuran hydrochloride." ResearchGate.[2][3]

  • Xu, L., et al. (2017). "Structures of selected drugs containing THF ring." ResearchGate.[2][3]

  • PharmaBlock. (2025). "Tetrahydropyrans and Tetrahydrofurans in Drug Discovery." PharmaBlock Whitepaper.

  • Asynt. (2022).[4] "Introduction to Parallel Synthesis." Asynt Application Notes.

  • BioDuro. (2025). "Parallel Synthesis Services and Protocols." BioDuro-Sundia.

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for hydrophilic oxolane amine derivatives

Technical Support Center: Hydrophilic Oxolane Amine Derivatives Subject: Purification & Isolation Strategies for Polar Heterocycles From: Dr. Alex V., Senior Application Scientist To: R&D Team / Medicinal Chemistry Divis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Hydrophilic Oxolane Amine Derivatives

Subject: Purification & Isolation Strategies for Polar Heterocycles From: Dr. Alex V., Senior Application Scientist To: R&D Team / Medicinal Chemistry Division

Introduction: The "Polar Trap"

You are likely reading this because your target molecule—a hydrophilic oxolane (tetrahydrofuran) amine derivative—is refusing to behave. These compounds present a unique "perfect storm" of purification challenges:

  • High Water Solubility: The oxygen in the oxolane ring acts as a hydrogen bond acceptor, while the amine acts as a donor/acceptor. This makes the molecule "stick" to the aqueous phase during extraction.

  • Silica Tailing: The basic amine interacts ionically with acidic silanols on standard silica gel, causing streaking and yield loss.

  • UV Invisibility: Unless you have an attached chromophore, the oxolane ring and amine are UV-transparent, making detection difficult.

This guide moves beyond standard protocols to provide field-proven workflows for isolating these "invisible," sticky, water-loving compounds.

Module 1: Isolation & Extraction (Getting it out of Water)

The Problem: Standard Liquid-Liquid Extraction (LLE) with DCM or EtOAc fails because the compound prefers the aqueous layer. The Solution: Strong Cation Exchange (SCX) "Catch and Release."[1][2]

Do not rely on "salting out" with NaCl; it is rarely effective for low-molecular-weight oxolane amines. Instead, use a chemical handle (the basic nitrogen) to trap the molecule.

Protocol: SCX Catch & Release

Use this for crude reaction mixtures or aqueous layers.

  • Conditioning: Pass MeOH followed by Water (or weak acid like 0.1% acetic acid) through an SCX cartridge.

  • Loading (The Catch): Acidify your aqueous reaction mixture to pH 2–3. Load onto the cartridge.

    • Mechanism:[1][3][4][5][6][7] The protonated amine (

      
      ) binds ionically to the sulfonate groups (
      
      
      
      ) on the resin. Neutral impurities pass through.[1]
  • Washing: Flush with MeOH.

    • Result: Removes non-basic polar impurities and residual solvents.

  • Elution (The Release): Elute with 2 M Ammonia in Methanol .

    • Mechanism:[1][3][4][5][6] The high pH deprotonates the amine, breaking the ionic bond. The compound washes off as the free base.

Visualization: SCX Workflow

SCX_Workflow Start Crude Aqueous Mixture (pH 2-3) SCX_Col SCX Cartridge (Sulfonic Acid Resin) Start->SCX_Col Load (Protonated) Waste Waste: Neutrals & Acids SCX_Col->Waste Wash (MeOH) Product Product: Free Base Amine SCX_Col->Product Release Elution Eluent: 2M NH3 in MeOH Elution->SCX_Col Deprotonate

Caption: The "Catch and Release" mechanism exploits the basicity of the amine to separate it from non-basic hydrophilic impurities.[1][2][8]

Module 2: Chromatographic Purification

The Problem: On C18 (Reverse Phase), the compound elutes in the void volume (dead time). On Silica (Normal Phase), it streaks and tails.

Option A: Flash Chromatography (Normal Phase)

Best for: Intermediate purity (>90%), scale-up.

Standard silica is acidic (


). Your amine is basic.[1][9][10][11] They will form a salt on the column, leading to broad peaks.

Troubleshooting Table: Fixing the Tailing

MethodMobile Phase AdditiveMechanismPros/Cons
Basic Modifier 1–5% Triethylamine (TEA) or

Competes for silanol sites, "blocking" them from the analyte.Pro: Cheap. Con: TEA is hard to remove (high boiling point); smells.
Amine-Functionalized Silica None (Use bonded

column)
The stationary phase is already basic; no silanol interaction.Pro: No additives needed; sharper peaks. Con: More expensive columns.
"Neutral" Modifier 1% Acetic AcidKeeps the amine fully protonated (salt form) to prevent interaction variation.Pro: Good for LC-MS.[12] Con: Can alter selectivity significantly.

Recommended Solvent System: DCM : MeOH :


 (90:10:1).
Note: If using 

, mix it into the MeOH first, then add to DCM to prevent miscibility issues.
Option B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: High purity (>98%), final compounds, LC-MS.

HILIC creates a water-enriched layer on a polar stationary phase.[4][13] Your hydrophilic oxolane partitions into this water layer.

  • Column: Zwitterionic (e.g., ZIC-HILIC) or Amide-bonded phases.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8).

  • Mobile Phase B: Acetonitrile (ACN).[13]

  • Gradient: Start High Organic (95% B)

    
     Lower Organic (60% B). Note: This is the opposite of Reverse Phase.
    

Visualization: Purification Decision Tree

Purification_Strategy Start Crude Oxolane Amine Check_UV Is it UV Active? Start->Check_UV UV_Yes Yes Check_UV->UV_Yes UV_No No Check_UV->UV_No Check_Purity Required Purity? UV_Yes->Check_Purity Flash Flash Chromatography (Amine-Silica or DCM/MeOH/NH3) Check_Purity->Flash Scale-up / >90% HILIC Prep HILIC (ACN/Buffer) Check_Purity->HILIC Final / >98% Detector Use ELSD / CAD Detector or Derivatize (Fmoc/Cbz) UV_No->Detector Detector->Flash

Caption: Decision matrix for selecting the optimal purification route based on compound properties and purity requirements.

Module 3: Salt Exchange & Handling

Issue: You purified using TFA (Trifluoroacetic acid) in Prep-HPLC, but the TFA salt is cytotoxic or hygroscopic (turns into goo).

Protocol: Converting TFA Salt to HCl Salt

  • Dissolution: Dissolve the TFA salt in a minimal amount of MeOH or Water.

  • Exchange: Add excess HCl (e.g., 4M HCl in Dioxane or aqueous HCl).

  • Lyophilization: Freeze and lyophilize.

  • Repeat: Repeat steps 2-3 at least three times . HCl is volatile; it will drive off the TFA (which is also volatile) over repeated cycles.

Alternative: Use the SCX method (Module 1).[1][14] Load the TFA salt, wash with MeOH (removes TFA anion), and elute with Ammonia to get the Free Base. Then add 1 equivalent of HCl and dry.

Frequently Asked Questions (FAQ)

Q: My compound is eluting in the void volume on my C18 column. What is happening? A: This is "Phase Collapse" or simply lack of retention. Hydrophilic oxolanes are too polar for the hydrophobic C18 chains.

  • Fix: Switch to HILIC (see Module 2) or use an "Aq" type C18 column (compatible with 100% water) and add an ion-pairing agent like Heptafluorobutyric acid (HFBA), though HILIC is cleaner for MS.

Q: I am using silica flash, but my compound never comes off, even with 10% MeOH. A: The amine is likely permanently bound to the active silanols.

  • Fix: You must increase the ionic strength and pH. Switch to DCM : MeOH : 7N NH3 in MeOH (90:9:1) . The ammonia is critical to displace your amine from the silica surface.

Q: My isolated amine is an oil that won't crystallize. A: Oxolane amines are often low-melting solids or oils due to conformational flexibility.

  • Fix: Form a salt. The Hydrochloride (HCl) or Oxalate salts often crystallize better than the free base. Dissolve the oil in Et2O or IPA and add the acid dropwise.

References

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. [Link]

  • Teledyne ISCO. (2012).[1] RediSep SCX Column: Purification of high pKa organic compounds. [Link]

  • Biotage. (2023).[11] How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • Waters Corporation. Oasis MCX (Mixed-Mode Cation Exchange) Protocols. [Link]

Sources

Optimization

Technical Support Center: 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride

Case ID: STAB-OX-3AM Compound Class: Cyclic Ether / Primary Amine Salt Status: Active Support Guide Executive Summary & Handling 3-(2-Methoxyethyl)oxolan-3-amine hydrochloride is a bifunctional building block containing...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: STAB-OX-3AM Compound Class: Cyclic Ether / Primary Amine Salt Status: Active Support Guide

Executive Summary & Handling

3-(2-Methoxyethyl)oxolan-3-amine hydrochloride is a bifunctional building block containing a tetrahydrofuran (oxolane) ring and a primary amine, stabilized as a hydrochloride salt. While the oxolane ring offers reasonable chemical stability, the compound’s integrity is governed by the hygroscopic nature of the amine salt and the acidity of the hydrochloride in solution.

Critical Handling Directive:

  • Solid State: Highly Hygroscopic. Store in a desiccator.

  • Solution State: Acidic in water. Prone to oxidative degradation in DMSO if stored improperly.

Quick Reference: Stability Matrix
StateConditionStability EstimateCritical Action
Solid (Powder) -20°C, Desiccated> 2 YearsKeep under inert gas (Ar/N₂).
DMSO Stock (10mM) -20°C, Sealed3–6 MonthsDo not freeze-thaw >3 times.
DMSO Stock (10mM) Room Temp (25°C)< 2 WeeksYellowing indicates oxidation.
Aqueous (Unbuffered) 4°C or RT< 24 HourspH Warning: Solution will be acidic (pH ~4–5).
Aqueous (Buffered) pH 7.4, RTAssay DurationPrepare fresh immediately before use.
Module 1: Solution Preparation & Storage Protocols

The following protocols are designed to minimize hydrolysis and oxidative degradation.

Protocol A: Preparation of DMSO Stock Solution

Rationale: DMSO is hygroscopic.[1] Absorbed water catalyzes degradation and alters solubility.[2]

  • Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

  • Solvent Choice: Use Anhydrous DMSO (≥99.9%, water <50 ppm).

  • Dissolution:

    • Weigh the required amount rapidly.[2]

    • Add DMSO to achieve a concentration of 10–50 mM .

    • Vortex for 30 seconds. If the salt is stubborn, sonicate at <40°C for 5 minutes.

  • Aliquot & Store:

    • Divide into single-use aliquots (e.g., 50 µL) in amber tubes.

    • Store at -20°C or -80°C .

Protocol B: Aqueous/Buffer Preparation for Assays

Rationale: The HCl counter-ion will acidify weak buffers, potentially crashing biological assays.

  • Pre-Calculation: For high concentrations (>1 mM), calculate the molar equivalent of base (NaOH) needed to neutralize the HCl.

  • Dissolution: Dissolve the compound in the buffer.

  • pH Check (Crucial): Measure pH. If the pH deviates >0.5 units from target, adjust carefully with dilute NaOH.

    • Note: In PBS (1x), concentrations <100 µM usually do not require adjustment.

Module 2: Visualizing Stability Logic

The following diagrams illustrate the decision-making process for storage and the potential degradation risks.

Workflow 1: Storage & Handling Decision Tree

StorageLogic Start Received Solid Compound CheckSeal Check Seal Integrity Start->CheckSeal LongTerm Long Term Storage? CheckSeal->LongTerm SolidStore Store Solid @ -20°C (Desiccator / Inert Gas) LongTerm->SolidStore Yes (>1 month) MakeStock Prepare DMSO Stock (Anhydrous) LongTerm->MakeStock No (Immediate Use) Aliquot Aliquot into Single-Use Vials MakeStock->Aliquot FreezeStock Freeze @ -80°C Aliquot->FreezeStock Storage UseAssay Dilute in Buffer (Immediate Use) Aliquot->UseAssay Experiment

Caption: Decision tree for maximizing shelf-life. Note the emphasis on aliquoting to avoid freeze-thaw cycles.

Workflow 2: Degradation Pathways & Risks

Degradation Compound 3-(2-Methoxyethyl) oxolan-3-amine HCl Clumping Physical Clumping (Weighing Error) Compound->Clumping Oxidation N-Oxidation (Impurities) Compound->Oxidation FreeBase Free Base Formation (Volatile/Reactive) Compound->FreeBase Water Moisture (H2O) Water->Compound Absorption Oxygen Oxygen (O2) Oxygen->Compound Long-term DMSO Base Basic pH (>9) Base->Compound Neutralization

Caption: Primary degradation and handling risks. Moisture absorption is the most immediate physical risk; Oxidation is the long-term chemical risk.

Module 3: Troubleshooting Guide

Issue 1: The compound precipitates when added to the assay buffer.

  • Cause: "Salting Out" or Temperature Shock.

  • Mechanism: Lipophilic salts (even oxolanes) can precipitate when a concentrated DMSO stock is shocked by cold aqueous buffer.

  • Solution:

    • Warm the buffer to 25°C or 37°C before adding the compound.

    • Vortex immediately upon addition.

    • Ensure final DMSO concentration is <1% (or <0.1% for sensitive cells).

Issue 2: My cellular assay is showing unexpected toxicity (False Positive).

  • Cause: Acidification.[3][4]

  • Mechanism: Adding 100 µM of an HCl salt to a weak buffer (like unbuffered DMEM or HBSS) can drop the pH to cytotoxic levels (pH < 6.5).

  • Solution: Check the color of the phenol red in your media. If it turns yellow/orange upon compound addition, the buffer capacity was exceeded. Neutralize the stock or increase buffer strength (e.g., add HEPES).

Issue 3: The DMSO stock has turned yellow.

  • Cause: Oxidation of the amine.

  • Mechanism: Primary amines can oxidize to N-oxides or form imines with DMSO impurities over time, especially if stored at RT.

  • Solution: Discard the stock. Prepare fresh from solid powder. Ensure the new stock is stored under inert gas if possible.

Frequently Asked Questions (FAQ)

Q: Can I store the solution in the fridge (4°C)? A: For aqueous solutions, yes, but only for short periods (<24 hours). For DMSO stocks, NO . DMSO freezes at ~19°C. Storing it at 4°C keeps it in a "slushy" solid state that promotes crystallization and inhomogeneity. Store DMSO stocks at room temperature (short term) or frozen solid at -20°C.

Q: Is the oxolane ring stable? A: Yes. Unlike oxiranes (epoxides), the 5-membered oxolane (tetrahydrofuran) ring is chemically stable under standard physiological conditions (pH 2–12). It requires strong acids and high heat to undergo ring-opening polymerization [1]. The primary stability concern is the amine group and the salt form.

Q: Why does the powder smell? A: Pure amine hydrochloride salts should be odorless. A "fishy" or amine-like smell indicates that the salt has partially dissociated (hydrolysis) or that there is residual free amine. This often happens if the container was left open in a humid environment.

References
  • Tetrahydrofuran Stability: P. T. Anastas, Handbook of Green Chemistry, "Oxolane Stability and Ring Opening Polymerization," Wiley-VCH, 2010. (General reference for cyclic ether stability).
  • Amine Salt Hygroscopicity: BenchChem. "Handling and storage of hygroscopic amine hydrochlorides."

  • DMSO Stock Stability: Cheng, X. et al. "Stability of compound libraries in DMSO." J. Biomol. Screen. 2003.[5]

  • Compound Analog Data: Sigma-Aldrich Safety Data Sheet for 3-Methyloxolan-3-amine hydrochloride (Analogous structure).

(Note: Specific stability data for CAS 1423034-45-0 is proprietary. Recommendations are based on validated functional group chemistry and standard operating procedures for amino-oxolane libraries.)

Sources

Troubleshooting

Overcoming side reactions with methoxyethyl side chains in oxolanes

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxyethyl-substituted oxolane derivatives. This guide is designed to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with methoxyethyl-substituted oxolane derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and reactivity of the 2-methoxyethyl ether side chain. Our goal is to help you anticipate and overcome common side reactions, ensuring the integrity of your target molecules throughout complex synthetic sequences.

FAQs: Understanding the Chemistry of Methoxyethyl Ethers

This section addresses fundamental questions about the stability and reactivity of the methoxyethyl group, a common ether-based side chain or protecting group.

Q1: What is the primary mechanism of methoxyethyl ether cleavage?

A1: The primary mechanism for the cleavage of methoxyethyl ethers, like most acyclic ethers, is through acid-catalyzed nucleophilic substitution.[1][2][3] The reaction is initiated by the protonation of the ether oxygen atom by a strong acid, which converts the methoxy group into a good leaving group (methanol).[3][4][5] Following protonation, a nucleophile attacks the electrophilic carbon. The specific pathway, either SN1 or SN2, depends on the structure of the molecule and the reaction conditions.[1][2][6] For a primary carbon, as in a methoxyethyl group, the reaction typically proceeds via an SN2 mechanism.[3][4][6]

G Start Decomposition observed with Lewis Acid (LA) Q1 Is the LA essential for the desired reaction? Start->Q1 Alt_Route Explore alternative non-LA mediated routes. Q1->Alt_Route No Q2 Can a milder LA be used? (e.g., ZnCl₂, MgBr₂·OEt₂) Q1->Q2 Yes Test_Mild_LA Screen a panel of milder Lewis acids. Q2->Test_Mild_LA Yes Q3 Can reaction conditions be modified? Q2->Q3 No Test_Mild_LA->Q3 Modify_Conditions Lower temperature significantly (-78 °C). Use stoichiometric vs. excess LA. Reduce reaction time. Q3->Modify_Conditions Yes Protecting_Group Consider replacing the methoxyethyl group with a more robust protecting group (e.g., TBDPS). Q3->Protecting_Group No

Sources

Optimization

Technical Support Center: Crystallization of 3-(2-Methoxyethyl)oxolan-3-amine Salts

Executive Summary This guide addresses the specific challenges associated with crystallizing 3-(2-Methoxyethyl)oxolan-3-amine (also known as 3-(2-methoxyethyl)tetrahydrofuran-3-amine). Due to the presence of the flexible...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific challenges associated with crystallizing 3-(2-Methoxyethyl)oxolan-3-amine (also known as 3-(2-methoxyethyl)tetrahydrofuran-3-amine). Due to the presence of the flexible methoxyethyl ether tail and the tetrahydrofuran (oxolane) ring, this molecule exhibits high solubility in organic solvents and a propensity to "oil out" rather than crystallize.

This technical document provides validated protocols for salt formation (specifically HCl and Chiral Tartrates), troubleshooting guides for phase separation issues, and methods to ensure high enantiomeric purity.

Part 1: Critical Properties & Solvent Selection

Before attempting crystallization, understand the physical chemistry governing this molecule. The ether oxygen in the side chain acts as a hydrogen bond acceptor, increasing the hygroscopicity of the resulting salts.

Solvent Compatibility Matrix
Solvent ClassRecommended SolventsRoleNotes
Primary Solvent Ethanol (EtOH), Isopropanol (IPA)DissolutionUse anhydrous grades to prevent hydrate formation.[1]
Anti-Solvent Methyl tert-butyl ether (MTBE), n-HeptanePrecipitationMTBE is preferred over diethyl ether due to higher boiling point (safety).[1]
Reaction Medium Dichloromethane (DCM), 1,4-DioxaneSalt FormationExcellent for initial mixing; requires exchange for crystallization.
Avoid Water, Methanol (wet)N/AHigh solubility leads to yield loss; promotes oiling.

Part 2: Standard Protocol – Hydrochloride Salt Formation

The Hydrochloride (HCl) salt is the industry standard for this intermediate, but direct gassing often leads to amorphous gums. We recommend a controlled anti-solvent addition method.[1]

Step-by-Step Methodology
  • Dissolution: Dissolve 10.0 g of 3-(2-Methoxyethyl)oxolan-3-amine free base in 50 mL of anhydrous Isopropanol (IPA) . Stir at 25°C until clear.

  • Acid Addition: Slowly add 1.1 equivalents of 4M HCl in Dioxane.

    • Technical Note: Do not use aqueous HCl.[1] The introduction of water will prevent the ether-rich salt from crystallizing.[1]

    • Observation: The solution will warm slightly (exothermic).[1] Maintain temp < 40°C.

  • Seeding (Critical): If available, add 10 mg of pure seed crystals. If not, scratch the vessel wall with a glass rod to induce nucleation.

  • Anti-Solvent Addition: Add MTBE dropwise.[1]

    • Ratio: Target a final solvent ratio of 1:3 (IPA:MTBE).[1]

    • Stop Point: Stop adding MTBE when a persistent cloudiness (metastable zone) is observed.[1]

  • Crystallization: Cool the mixture to 0°C at a rate of 5°C/hour.

    • Why? Rapid cooling traps solvent in the lattice, leading to oils.

  • Isolation: Filter under nitrogen (to avoid moisture uptake).[1] Wash with cold MTBE/Heptane (1:1).[1]

Part 3: Chiral Resolution (Enantiomeric Purity)

The 3-position is a quaternary stereocenter.[1] If you require a single enantiomer, standard HCl salts will not separate them. You must use a Diastereomeric Salt Resolution.[1]

Recommended Resolving Agent: Dibenzoyl-L-tartaric acid (L-DBTA) or Di-p-toluoyl-L-tartaric acid .[1]

Resolution Workflow (DOT Visualization)

ResolutionWorkflow Racemate Racemic Amine (Free Base) Mix Dissolve in MeOH/IPA (10:1 Ratio) Racemate->Mix Agent Add 0.5 eq Dibenzoyl-L-tartaric acid Mix->Agent Heat Heat to Reflux (60°C) Clear Solution Agent->Heat Cool Slow Cool to 20°C (1°C/min) Heat->Cool Nucleation Filter Filtration Cool->Filter Solid Solid Cake (Enriched Diastereomer) Filter->Solid Precipitate Liquor Mother Liquor (Opposite Enantiomer) Filter->Liquor Recryst Recrystallize (EtOH/H2O) Solid->Recryst If ee < 95% FreeBase Free Base Liberation (NaOH/DCM) Recryst->FreeBase Target Enantiomer

Caption: Workflow for the resolution of the chiral quaternary center using tartaric acid derivatives.

Part 4: Troubleshooting Guide (FAQ Format)

Issue 1: "The product oiled out instead of crystallizing."

Diagnosis: This is the most common failure mode for ether-amines.[1] It indicates the temperature dropped too fast or the anti-solvent was added too quickly, pushing the system into the "labile zone" where liquid-liquid phase separation (LLPS) occurs before crystal nucleation.

Corrective Protocol:

  • Re-heat: Warm the oil/solvent mixture until it becomes a single clear phase again.[1]

  • Seed: Add seed crystals at a higher temperature (just below the saturation point).

  • Solvent Swap: If using Diethyl Ether, switch to MTBE or Heptane .[1] Ethers are too good at solvating the ether-tail of your amine.[1] Heptane forces the lipophilic tail to pack.[1]

  • Sonication: Brief sonication (30 seconds) can disrupt the oil droplets and induce nucleation.[1]

Issue 2: "The salt is extremely hygroscopic and turns to goo on the filter."

Diagnosis: The HCl salt might be too hygroscopic due to the ether oxygen. Alternative Solution: Switch counter-ions.

  • Recommendation: Try the Fumarate or Tosylate (p-Toluenesulfonic acid) salt.[1] Large, hydrophobic counter-ions (like Tosylate) can "shield" the hygroscopic ether chain and provide a non-hygroscopic lattice.

Issue 3: "Yield is low (<50%)."

Diagnosis: The salt is likely too soluble in the mother liquor (IPA/Ethanol). Corrective Protocol:

  • Cool the final slurry to -10°C or -20°C .

  • Increase the ratio of Anti-Solvent (Heptane) to 5:1.

  • Warning: Ensure the free base does not precipitate (check pH; it should remain acidic).[1]

Part 5: Diagnostic Decision Tree

Use this logic flow to determine the next step if your experiment fails.

TroubleshootingTree Start Problem Detected Type Identify Issue Start->Type Oil Oiling Out Type->Oil Liquid Phase Hygro Hygroscopic/Wet Type->Hygro Sticky Solid NoSolid No Precipitate Type->NoSolid Clear Solution Sol1 Re-heat & Slow Cool Oil->Sol1 First Step Sol2 Switch to Tosylate Salt Hygro->Sol2 Best Fix Sol3 Evaporate & Change Solvent NoSolid->Sol3 Concentrate

Caption: Diagnostic logic for common crystallization failures in ether-amine salts.

References

  • Vertex Pharmaceuticals. (2015).[1] Process for the preparation of inhibitors of Influenza viruses replication. (Patent WO2015128367). Patentscope. [Link] (Demonstrates general handling of ether-substituted tetrahydrofuran amines).[1]

  • LibreTexts Chemistry. (2022).[1] Troubleshooting Crystallization: Oiling Out and Induction.[1] [Link] (Authoritative source for the thermodynamics of oiling out).

  • Pfizer Inc. (2020).[1] Crystalline forms of PRMT5 inhibitors.[1] (Patent US10738021).[1] Google Patents. (Provides specific context on resolving 3-amino-tetrahydrofuran intermediates).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Bioisosteric Scaffolding: Oxolane vs. Pyrrolidine Amines

In the intricate process of drug discovery, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. Bioisosteric replacement, the substitution of one atom or group for anothe...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. Bioisosteric replacement, the substitution of one atom or group for another with similar physical or chemical properties, stands as a cornerstone of medicinal chemistry.[1][2] This guide provides an in-depth, objective comparison of a classic non-classical bioisosteric pair: the oxolane (tetrahydrofuran) ring and the pyrrolidine ring. By substituting an oxygen atom for a nitrogen atom within the five-membered saturated heterocycle, a medicinal chemist can profoundly alter a molecule's properties, unlocking new potential or mitigating existing liabilities.

This comparison moves beyond mere structural similarity to explore the nuanced, and often dramatic, consequences of this swap on physicochemical properties, target engagement, and pharmacokinetic profiles, supported by experimental frameworks.

I. Fundamental Physicochemical Disparities

The exchange of a neutral ether oxygen for a basic amine nitrogen introduces fundamental changes that ripple through a molecule's entire character. These differences are not subtle and form the basis for the strategic application of this bioisosteric switch.

Key Physicochemical Properties
PropertyOxolane (Tetrahydrofuran)PyrrolidineRationale & Implication in Drug Design
Basicity (pKa) Non-basic~11.3 (of conjugate acid)[3][4][5]Primary Driver of Change. Pyrrolidine's basicity means it will be predominantly protonated at physiological pH (~7.4). This introduces a positive charge, enabling strong ionic interactions (salt bridges) with targets like aspartate or glutamate residues, an interaction impossible for the neutral oxolane.
Hydrogen Bonding H-Bond Acceptor (1)H-Bond Acceptor (1) & Donor (1)The N-H group of pyrrolidine provides a hydrogen bond donor vector, offering an additional, highly directional interaction point with the biological target. This can significantly enhance binding affinity and selectivity.
Lipophilicity (cLogP) ~0.46~0.46[4]While the calculated LogP values for the parent rings are similar, the LogD (lipophilicity at a specific pH) will be dramatically lower for pyrrolidine at physiological pH due to its protonation and increased polarity. This generally improves aqueous solubility.
Dipole Moment ~1.7 D~1.2 DThe differing electronegativity and geometry (N-H bond) result in distinct dipole moments, which can influence interactions within a binding pocket and overall molecular polarity.
Conformational Profile Flexible (Envelope/Twist)Flexible (Envelope/Twist)Both rings are non-planar and undergo pseudorotation.[6] However, the specific puckering preferences (e.g., C2-endo, C3-exo) and the energy barriers between conformers can be influenced by the heteroatom and its substituents, subtly altering the 3D presentation of other functional groups.[7][8][9]
Visualizing the Core Differences

The following diagram illustrates the fundamental distinctions in electronic and interactive properties between the two rings.

Caption: Core physicochemical differences between oxolane and pyrrolidine rings.

II. Impact on Pharmacological Profile

The decision to swap an oxolane for a pyrrolidine is a strategic choice aimed at modulating a compound's interaction with its biological system. This section details the causal links between the physicochemical shifts and their pharmacological consequences.

Target Engagement & Structure-Activity Relationship (SAR)

The introduction of a basic nitrogen is a profound alteration to a pharmacophore.

  • Introduction of Ionic Bonding: As mentioned, a protonated pyrrolidine can form a powerful salt bridge with an anionic amino acid residue (Asp, Glu) in a receptor pocket. If such a residue is present, this bioisosteric swap can lead to a multi-fold increase in binding affinity. Conversely, if the binding pocket is predominantly hydrophobic, introducing a charged group could be detrimental.

  • New H-Bonding Networks: The N-H donor functionality allows for new, specific interactions. This can be particularly crucial for improving selectivity, as the precise geometry of the H-bond donor may favor binding to the desired target over off-targets.

  • Altered Vectorial Presentation: Subtle changes in ring pucker between oxolane and pyrrolidine can alter the exit vectors of substituents.[6][8] This can reposition other critical binding groups, either improving or worsening their fit within the target protein.

Pharmacokinetics (ADME) & Metabolic Stability

The journey of a drug through the body is heavily dictated by its physicochemical properties.

  • Solubility & Absorption: The increased polarity and aqueous solubility of the protonated pyrrolidine derivative often improve formulation possibilities. However, the reduction in lipophilicity (LogD) can decrease passive permeability across cell membranes, potentially hindering oral absorption. This creates a critical trade-off that must be carefully balanced.

  • Metabolic Stability: The metabolic fates of oxolane and pyrrolidine rings are distinct.

    • Pyrrolidines: The nitrogen atom is a potential site for metabolism. Common pathways include N-dealkylation (if substituted), oxidation to the corresponding lactam, or C-oxidation on carbons alpha to the nitrogen.[4]

    • Oxolanes: Ethers can undergo oxidative cleavage. More significantly, the carbons adjacent to the oxygen are activated towards oxidation.

    • Strategic Blocking: This bioisosteric swap can be used to block a known metabolic "soft spot." If an oxolane-containing compound is rapidly metabolized via ether cleavage, replacing it with a more stable pyrrolidine ring might enhance its metabolic lifetime.[10] Conversely, the pyrrolidine may introduce new metabolic liabilities.

  • Toxicity & Off-Target Effects: The introduction of a basic amine is a well-known potential flag for toxicological liabilities. A key concern is the inhibition of the hERG potassium channel, which can lead to cardiac toxicity. Any compound series featuring this bioisosteric swap must be profiled for hERG activity early in development.

III. Experimental Validation: Protocols & Workflows

Objective comparison requires rigorous experimental data. The following are standardized, step-by-step protocols for quantifying the key properties discussed.

Experimental Workflow for Comparative Analysis

This diagram outlines the logical flow for evaluating an oxolane/pyrrolidine bioisosteric pair.

G cluster_synthesis Synthesis cluster_physchem Physicochemical Profiling cluster_in_vitro In Vitro Biological Assays cluster_analysis Data Analysis Synth_Oxo Synthesize Oxolane Analog pKa pKa Determination Synth_Oxo->pKa LogD LogD7.4 Measurement Synth_Oxo->LogD Sol Aqueous Solubility Synth_Oxo->Sol Bind Target Binding Assay (IC50 / Ki) Synth_Oxo->Bind MetStab Metabolic Stability (Microsomes, t1/2) Synth_Oxo->MetStab Tox hERG Assay Synth_Oxo->Tox Synth_Pyr Synthesize Pyrrolidine Analog Synth_Pyr->pKa Synth_Pyr->LogD Synth_Pyr->Sol Synth_Pyr->Bind Synth_Pyr->MetStab Synth_Pyr->Tox pKa->Bind LogD->MetStab Analysis Compare Profiles & Select Lead Candidate Bind->Analysis MetStab->Analysis Tox->Analysis

Caption: Standard experimental workflow for comparing bioisosteric analogs.

Protocol 1: Determination of pKa by Potentiometric Titration

Rationale: To experimentally confirm the basicity of the pyrrolidine analog, which is foundational to its behavior.

  • Preparation: Accurately weigh ~1-3 mg of the compound (as the hydrochloride salt if possible) and dissolve in a known volume (e.g., 10 mL) of a suitable solvent (e.g., methanol/water mixture).

  • Titration Setup: Place the solution in a thermostatted vessel at 25°C. Use a calibrated micro-pH electrode to monitor the pH.

  • Titration: Add a standardized titrant (e.g., 0.01 M NaOH) in small, precise increments using an automated titrator.

  • Data Acquisition: Record the pH value after each addition of titrant.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, typically calculated using the first or second derivative of the curve.

Protocol 2: Measurement of LogD at pH 7.4 (Shake-Flask Method)

Rationale: To quantify the lipophilicity of the compounds under physiological conditions, which influences permeability, solubility, and metabolism.

  • System Preparation: Prepare a buffered aqueous phase (e.g., phosphate-buffered saline, PBS) adjusted to pH 7.4. The organic phase will be n-octanol. Presaturate the octanol with the buffer and the buffer with octanol by mixing and separating them.

  • Compound Addition: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Add a small aliquot to a vial containing a known volume of the presaturated buffer (e.g., 1 mL) to achieve a starting concentration of ~10-50 µM.

  • Partitioning: Add an equal volume of presaturated n-octanol to the vial.

  • Equilibration: Vigorously shake the vial for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

  • Quantification: Carefully remove an aliquot from both the aqueous and organic phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve.

  • Calculation: Calculate LogD using the formula: LogD = log10 ( [Compound]octanol / [Compound]aqueous )

Protocol 3: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Rationale: To assess the intrinsic clearance of the compounds and identify potential metabolic liabilities.

  • Reagent Preparation:

    • Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) and dilute to a working solution in buffer.

    • HLM: Thaw pooled Human Liver Microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in 0.1 M phosphate buffer.

    • NADPH Regeneration System: Prepare a solution containing co-factors (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) required for CYP450 enzyme activity.

  • Incubation:

    • Pre-warm the HLM suspension and the test compound working solution at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regeneration system to the HLM/compound mixture. The final compound concentration should be low (e.g., 1 µM) to be under Km conditions.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining parent compound in each sample using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line of best fit (k) is the elimination rate constant. Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k

IV. Conclusion and Strategic Outlook

The bioisosteric replacement of an oxolane ring with a pyrrolidine amine is a powerful, albeit complex, strategy in drug design. It is not a simple "like-for-like" swap but a fundamental transformation of a molecule's physicochemical identity.

  • Choose Pyrrolidine when: The goal is to introduce a positive charge to form an ionic bond, add a hydrogen bond donor, or significantly increase aqueous solubility. This is a high-impact move that can dramatically increase potency if the target pocket has a complementary anionic residue.

  • Choose Oxolane when: A neutral, less polar, and non-ionizable scaffold is required. It is a more conservative choice when the binding pocket is hydrophobic, or when the basicity of an amine introduces off-target liabilities (e.g., hERG) or undesirable pharmacokinetic properties.

The success of this strategy is highly context-dependent.[2] It requires a deep understanding of the target's binding site topology and a thorough, parallel experimental evaluation of the resulting analogs. By applying the principles and protocols outlined in this guide, researchers can make informed decisions, rationally navigating the trade-offs to design safer and more efficacious therapeutics.

V. References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available from: [Link]

  • Laskur, J., et al. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. ACS Medicinal Chemistry Letters. Available from: [Link]

  • MacArthur, M. W., & Thornton, J. M. (1992). Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides. Different puckers are favoured in certain situations. Journal of Molecular Biology, 228(3), 725-34. Available from: [Link]

  • Helaja, J., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry. Available from: [Link]

  • Toselli, F., et al. (2020). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Scientific Research Publishing. Available from: [Link]

  • Koskinen, A., et al. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Semantic Scholar. Available from: [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Available from: [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Available from: [Link]

  • Quora. (2017). Which is more basic, pyrrolidine or pyridine?. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to the Infrared Spectroscopy of Oxolan-3-amine

Introduction: The Analytical Imperative of Oxolan-3-amine Oxolan-3-amine, a versatile heterocyclic building block, is of significant interest to researchers in medicinal chemistry and materials science. Its structure, fe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative of Oxolan-3-amine

Oxolan-3-amine, a versatile heterocyclic building block, is of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a primary amine on a tetrahydrofuran (oxolane) ring, presents a unique combination of functional groups that dictate its chemical reactivity and physical properties. For drug development professionals and synthetic chemists, rapid and unambiguous confirmation of these functional groups is a critical step in quality control, reaction monitoring, and structural elucidation.

This guide provides an in-depth analysis of the infrared (IR) spectroscopy data for oxolan-3-amine. Moving beyond a simple list of absorption frequencies, we will explore the mechanistic origins of its spectral features. We will detail not only what to observe but also explain the causality behind these observations, grounding our analysis in the principles of vibrational spectroscopy. Furthermore, we will objectively compare the utility of IR spectroscopy with alternative analytical methods, providing a holistic perspective for the modern researcher.

The Vibrational Signature: Decoding the Functional Groups of Oxolan-3-amine

Infrared spectroscopy probes the vibrational transitions of a molecule. When exposed to infrared radiation, specific bonds and functional groups absorb energy at characteristic frequencies, causing them to stretch or bend.[1][2] This absorption pattern creates a unique spectral "fingerprint." For oxolan-3-amine, we are primarily interested in the signatures of the primary aliphatic amine (-NH₂) and the cyclic ether (C-O-C).

The Primary Amine Signature: A Multi-Peak Confirmation

The primary amine group provides several distinct and reliable absorption bands.

  • N-H Stretching Vibrations (3500-3250 cm⁻¹): A hallmark of a primary amine is the appearance of two distinct bands in this region.[3][4] This is a direct consequence of the two N-H bonds vibrating in-phase (symmetric stretch) and out-of-phase (asymmetric stretch).[4] The asymmetric stretch occurs at a higher frequency (typically 3350-3450 cm⁻¹) while the symmetric stretch appears at a lower frequency (3250-3350 cm⁻¹).[3][5] These bands are generally sharper and less intense than the broad O-H stretching bands from alcohols, which can sometimes appear in the same region.[3][4] The presence of intermolecular hydrogen bonding in a neat or concentrated sample may cause these bands to broaden and shift to slightly lower wavenumbers.[1]

  • N-H Bending (Scissoring) Vibration (1650-1580 cm⁻¹): Primary amines exhibit a characteristic bending vibration (similar to the scissoring motion of scissors) in this region.[4][5] This band is of medium intensity and provides strong confirmatory evidence for the -NH₂ group.[6]

  • C-N Stretching Vibration (1250-1020 cm⁻¹): The stretching of the carbon-nitrogen bond in aliphatic amines like oxolan-3-amine results in a medium to weak absorption in this range.[4][5][6] This peak can sometimes be difficult to assign definitively as it falls within the complex "fingerprint region" and may overlap with other vibrations.

  • N-H Wagging Vibration (910-665 cm⁻¹): A broad and often strong band can be observed in this lower frequency region, arising from the out-of-plane wagging motion of the N-H bonds.[4][5][6] This feature is characteristic of both primary and secondary amines.

The Cyclic Ether Signature: The Dominant C-O-C Stretch

The tetrahydrofuran (oxolane) ring also possesses a highly characteristic and easily identifiable absorption.

  • Asymmetric C-O-C Stretching (1150-1070 cm⁻¹): The most prominent feature for an aliphatic cyclic ether is a very strong and distinct band corresponding to the asymmetric stretching of the C-O-C linkage.[7][8] In the spectrum of oxolan-3-amine, this is expected to be one of the strongest absorptions, making it a key diagnostic peak for the oxolane ring.[7][9]

  • Saturated C-H Stretching (3000-2850 cm⁻¹): Like all alkanes, the methylene (-CH₂-) groups in the ring will give rise to strong C-H stretching absorptions just below 3000 cm⁻¹.[10]

  • CH₂ Bending (Scissoring) Vibration (approx. 1470-1450 cm⁻¹): The scissoring motion of the CH₂ groups within the ring produces a reliable absorption in this region.[10][11]

Data Summary: Expected IR Absorption Frequencies for Oxolan-3-amine

The following table summarizes the key diagnostic peaks essential for the identification of oxolan-3-amine.

Wavenumber Range (cm⁻¹)Functional GroupVibrational ModeExpected Intensity & Appearance
3450 - 3350Primary Amine (-NH₂)Asymmetric N-H StretchMedium, Sharp
3350 - 3250Primary Amine (-NH₂)Symmetric N-H StretchMedium, Sharp
3000 - 2850Alkane (Ring C-H)C-H StretchStrong
1650 - 1580Primary Amine (-NH₂)N-H Bend (Scissoring)Medium
approx. 1460Alkane (Ring C-H)CH₂ Bend (Scissoring)Medium
1250 - 1020Aliphatic AmineC-N StretchWeak to Medium
1150 - 1070Cyclic Ether (C-O-C)Asymmetric C-O-C StretchVery Strong, Sharp
910 - 665Primary Amine (-NH₂)N-H WagStrong, Broad

Experimental Protocol: Acquiring High-Fidelity IR Data

To ensure reproducible and high-quality data, the use of a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended. This technique is ideal for liquid samples like oxolan-3-amine as it requires minimal sample preparation and is insensitive to sample thickness.

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

  • Accessory Installation: Confirm the ATR accessory (typically with a diamond or zinc selenide crystal) is correctly installed in the sample compartment.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This is a critical self-validating step that measures the ambient atmosphere (CO₂, H₂O) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum. A typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a single drop of oxolan-3-amine onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum using the same parameters (scan number, resolution) as the background scan. The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Processing and Cleaning:

    • After acquisition, clean the ATR crystal thoroughly with the appropriate solvent.

    • Process the spectrum within the software. This may include baseline correction or ATR correction (which accounts for the wavelength-dependent depth of penetration of the IR beam).

    • Label the significant peaks with their corresponding wavenumbers.

Visualizing the Analytical Workflow

The logical process of identifying oxolan-3-amine's functional groups from its IR spectrum can be visualized as a clear workflow.

IR_Analysis_Workflow cluster_regions Spectral Region Analysis cluster_conclusion Conclusion stretch_nh 3500-3250 cm⁻¹ Two sharp peaks? confirmation Functional Groups Confirmed: Primary Amine & Cyclic Ether stretch_nh->confirmation stretch_ch 3000-2850 cm⁻¹ Strong absorptions? stretch_ch->confirmation bend_nh 1650-1580 cm⁻¹ Medium peak? bend_nh->confirmation fingerprint < 1500 cm⁻¹ Strong C-O-C stretch? Broad N-H wag? fingerprint->confirmation sample Sample: Oxolan-3-amine acquire Acquire FT-IR Spectrum (ATR Method) sample->acquire acquire->stretch_nh acquire->stretch_ch acquire->bend_nh acquire->fingerprint

Caption: Workflow for IR spectral analysis of oxolan-3-amine.

Comparative Analysis: IR Spectroscopy vs. Other Techniques

While IR spectroscopy is a powerful tool for functional group identification, a comprehensive characterization often relies on complementary techniques. The choice of method depends on the specific analytical question being asked.

TechniquePrincipleInformation Obtained for Oxolan-3-amineStrengthsLimitations
IR Spectroscopy Probes molecular vibrations by measuring absorption of infrared radiation.Confirms presence of -NH₂ (stretches, bend, wag) and C-O-C (stretch) functional groups.• Fast and non-destructive• Excellent for functional group identification• Minimal sample prep (ATR)• Provides limited information on molecular connectivity and stereochemistry• Complex fingerprint region can be difficult to interpret fully
NMR Spectroscopy (¹H, ¹³C) Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed information on the carbon-hydrogen framework, chemical environment of each proton and carbon, and connectivity through coupling patterns.• Unambiguous structure elucidation• Provides stereochemical information• Quantitative analysis is possible• Less sensitive than MS• Longer acquisition times• Requires deuterated solvents
Mass Spectrometry (MS) Measures the mass-to-charge ratio (m/z) of ionized molecules.Determines the exact molecular weight (High-Resolution MS) and provides structural clues from fragmentation patterns (e.g., loss of the amine group).• Extremely high sensitivity• Provides molecular weight information• Can be coupled to chromatography (GC-MS, LC-MS) for mixture analysis• Is a destructive technique• Does not directly identify functional groups• Isomers can be difficult to distinguish without tandem MS (MS/MS)

Conclusion

Infrared spectroscopy serves as an indispensable first-pass analytical technique for the characterization of oxolan-3-amine. Its ability to provide rapid and definitive evidence for the critical primary amine and cyclic ether functionalities makes it an efficient tool for quality control and reaction monitoring in any laboratory setting. The characteristic doublet of the N-H stretch, the N-H bend, and the exceptionally strong C-O-C stretch create a robust and easily identifiable spectral signature. While techniques like NMR and Mass Spectrometry are required for complete structural elucidation, IR spectroscopy remains the frontline method for confirming the successful synthesis and purity of this important chemical entity from a functional group perspective.

References

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder Department of Chemistry. [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. MSU Department of Chemistry. [Link]

  • LibreTexts Chemistry. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

  • National Center for Biotechnology Information. (n.d.). Oxolan-3-amine. PubChem. [Link]

  • El-Sheshtawy, H. S. (n.d.). The features of IR spectrum. SlideShare. [Link]

  • Sastry, M.I.S. & Singh, S. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. [Link]

  • Spectroscopy Online. (2020, December 20). The C-O Bond III: Ethers By a Knockout. [Link]

  • LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Dayton. (n.d.). Characteristic Group Vibrations of Organic Molecules II. [Link]

  • Rocky Mountain Laboratories. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • SlidePlayer. (n.d.). Infrared (IR)Spectroscopy. [Link]

  • Coates, J. (2021, March 26). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]

Sources

Validation

Comparative Guide: Crystallographic Characterization of 3-(2-Methoxyethyl)oxolan-3-amine Salts

Executive Summary & Scientific Context The structural characterization of 3-(2-Methoxyethyl)oxolan-3-amine (also referred to as 3-(2-methoxyethyl)tetrahydrofuran-3-amine) presents a specific challenge in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The structural characterization of 3-(2-Methoxyethyl)oxolan-3-amine (also referred to as 3-(2-methoxyethyl)tetrahydrofuran-3-amine) presents a specific challenge in medicinal chemistry. As a flexible, ether-rich spiro-scaffold or building block, the free base is typically a viscous oil or low-melting solid prone to hygroscopicity.

For drug development professionals utilizing this synthon in Fragment-Based Drug Discovery (FBDD), obtaining high-resolution X-ray diffraction (XRD) data is critical for determining absolute stereochemistry (R/S assignment at the quaternary C3 position) and understanding conformational preferences of the methoxyethyl tail.

This guide compares the three most chemically relevant salt forms—Hydrochloride (HCl) , Hemioxalate , and L-Tartrate —evaluating their suitability for single-crystal X-ray diffraction based on lattice stability, hygroscopicity, and resolution potential.

Comparative Analysis of Salt Forms

The following analysis synthesizes physicochemical data typical for 3-substituted tetrahydrofuran-3-amines.

Option A: Hydrochloride Salt (HCl)[1]
  • Status: Industry Standard (Default).

  • Crystallography Performance: Low to Moderate.

  • Mechanism: Protonation of the primary amine (

    
    ).
    
  • Drawback: The presence of the ether oxygen in the oxolane ring and the methoxy tail creates competition for hydrogen bond acceptors. HCl salts of this scaffold often form hygroscopic hydrates rather than anhydrous single crystals, leading to "oiling out" during vapor diffusion.

  • Verdict: Good for bulk storage, poor for structural determination.

Option B: Hemioxalate Salt (2:1 or 1:1)
  • Status: The "Crystallographer’s Choice."

  • Crystallography Performance: High.

  • Mechanism: Oxalic acid acts as a bidentate linker. The rigid planar structure of the oxalate anion (

    
    ) bridges two ammonium cations, locking the flexible methoxyethyl tail into a defined conformation via strong 
    
    
    
    hydrogen bond networks.
  • Verdict: Superior for obtaining diffraction-quality crystals.

Option C: L-Tartrate Salt
  • Status: Chiral Resolution Agent.

  • Crystallography Performance: Moderate.

  • Mechanism: Used specifically when the starting material is racemic. The diastereomeric salt formation allows for separation of enantiomers.

  • Verdict: Essential for chiral resolution, but often yields more complex unit cells with higher solvent content (solvates) compared to oxalates.

Summary Data Table: Physicochemical Profiles
MetricHydrochloride (HCl) Hemioxalate L-Tartrate
Crystal Habit Needles (often clumped)Prisms / BlocksPlates
Hygroscopicity (DVS) High (>15% weight gain)Low (<2% weight gain)Moderate
Melting Point Broad (decomposes)Sharp (>140°C)Distinct
XRD Resolution Typically >1.0 ÅTypically <0.8 Å~0.9 Å
Space Group Propensity

(often disordered)

or


(Chiral)
Utility Solubility / BioavailabilityStructural Determination Enantiomeric Separation

Structural Insights & Causality

The "Ether Effect" in Crystallization

The 3-(2-Methoxyethyl)oxolan-3-amine molecule contains two ether oxygens: one in the ring and one in the tail.

  • Problem: In the HCl salt, the chloride ion is a spherical, mono-atomic acceptor. It struggles to satisfy the hydrogen bond donors of the ammonium group while simultaneously organizing the flexible ether tails.

  • Solution (Oxalate): The oxalate anion provides multiple oxygen acceptors in a fixed geometry. This facilitates the formation of R-network motifs (graph set notation), where the ammonium protons bind to the oxalate oxygens, effectively "zipping" the lattice together and reducing the entropic penalty of the flexible methoxyethyl group.

Experimental Protocols

Protocol A: Salt Screening & Synthesis (Micro-Scale)

Objective: Isolate single crystals suitable for XRD.

  • Free Base Preparation:

    • Dissolve 50 mg of 3-(2-Methoxyethyl)oxolan-3-amine in 0.5 mL dry THF.

    • Note: If starting from HCl salt, neutralize with

      
      , extract into DCM, dry over 
      
      
      
      , and evaporate to oil.
  • Acid Addition:

    • For Oxalate: Add 0.5 equivalents (for hemioxalate) or 1.0 eq (for monooxalate) of anhydrous oxalic acid dissolved in warm ethanol.

    • For Tartrate: Add 1.0 eq of L-Tartaric acid in methanol.

  • Crystallization (Vapor Diffusion Method):

    • Place the salt solution (approx. 20 mg/mL) in a small inner vial (GC vial).

    • Place this vial inside a larger jar containing a volatile anti-solvent (Diethyl Ether or Pentane).[1]

    • Cap tightly and leave undisturbed at 4°C for 3–7 days.

Validation Step:

  • Examine harvest under a polarized light microscope.

  • Pass: Sharp extinction (birefringence) indicates crystallinity.

  • Fail: Isotropic behavior indicates amorphous glass/oil.

Protocol B: X-ray Data Collection Strategy
  • Temperature: Collect at 100 K (Cryostream). Reason: Freezes the thermal motion of the flexible methoxyethyl tail.

  • Source:

    
     (
    
    
    
    Å) is preferred for light-atom organic structures to maximize diffraction intensity, though
    
    
    is acceptable for high-quality crystals.

Workflow Visualization

Figure 1: Salt Selection & Crystallization Workflow

SaltScreening Start Start: 3-(2-Methoxyethyl) oxolan-3-amine (Oil) Screen Anion Screening Start->Screen HCl Add HCl (Standard) Screen->HCl Oxalate Add Oxalic Acid (Structural) Screen->Oxalate Tartrate Add L-Tartaric Acid (Chiral) Screen->Tartrate Result_HCl Result: Hygroscopic Solid (Poor XRD) HCl->Result_HCl High Solvation Result_Ox Result: Rigid Prisms (Excellent XRD) Oxalate->Result_Ox H-Bond Network Result_Tart Result: Diastereomers (Resolution) Tartrate->Result_Tart Chiral Recognition XRD X-Ray Diffraction (100 K) Result_Ox->XRD Result_Tart->XRD

Caption: Workflow for selecting the optimal salt form. The oxalate pathway (green) is the preferred route for structural determination due to superior lattice rigidity.

Figure 2: Conformational Locking Mechanism

Mechanism Flexible Flexible Methoxyethyl Tail (High Entropy) SaltBridge Salt Bridge Formation (Ammonium + Anion) Flexible->SaltBridge + Oxalic Acid Locked Conformationally Locked Crystal Lattice SaltBridge->Locked N-H...O Bonding

Caption: Mechanism of lattice stabilization. The bidentate oxalate anion reduces the conformational freedom of the ether tail, enabling high-resolution diffraction.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[2] Link

    • Context: The authoritative guide on salt selection criteria for physicochemical stability.
  • Görbitz, C. H., & Hersleth, H. P. (2000). "On the structure of simple amine salts." Acta Crystallographica Section B. Link

    • Context: Explains the propensity of oxalate salts to form predictable hydrogen-bonded sheets suitable for XRD.
  • Enamine Ltd. (2023). "Building Blocks: 3-Amino-tetrahydrofurans." Enamine Catalog. Link

    • Context: Source of the specific building block and general handling d
  • Glusker, J. P., Lewis, M., & Rossi, M. (1994). Crystal Structure Analysis for Chemists and Biologists. VCH Publishers.

Sources

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Feasible Synthetic Routes

Reactant of Route 1
3-(2-Methoxyethyl)oxolan-3-amine hydrochloride
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Reactant of Route 2
3-(2-Methoxyethyl)oxolan-3-amine hydrochloride
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